molecular formula C6H11N3O B2612613 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL CAS No. 1052554-80-9

1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL

Cat. No.: B2612613
CAS No.: 1052554-80-9
M. Wt: 141.174
InChI Key: GTEXXCCAHDQARI-UHFFFAOYSA-N
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Description

1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol (CAS: 1052554-80-9) is a chiral amino alcohol derivative with the molecular formula C 6 H 11 N 3 O and a molecular weight of 141.17 g/mol . This compound features a pyrazole heterocycle linked to a propanol backbone that is substituted with both a hydroxyl and a primary amino group, making it a versatile and multifunctional building block in organic and medicinal chemistry . The primary research value of this compound lies in its use as a key synthetic intermediate. Its structure is characteristic of a privileged scaffold in drug discovery, and similar aminopyrazole derivatives are extensively investigated for their diverse biological activities . In particular, the aminopyrazole moiety is a significant pharmacophore in the design of potential anticancer and anti-infective agents . For instance, related 3-aminopyrazole compounds have been studied as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase, and have shown cytotoxic activity against various human cancer cell lines . Furthermore, aminopyrazole-based frameworks have demonstrated promising antimicrobial properties, including activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . As a ligand in coordination chemistry, the structural elements of this compound can contribute to the synthesis of complex metal complexes. Similar pyrazole-containing ligands have been reported to form complexes examined for catalytic activities, such as the oxidation of catechols . Safety Information: This compound is classified with the signal word 'Danger' according to GHS guidelines. Key hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should consult the safety datasheet for full handling details. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-pyrazol-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-4-6(10)5-9-3-1-2-8-9/h1-3,6,10H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEXXCCAHDQARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052554-80-9
Record name 1-amino-3-(1H-pyrazol-1-yl)propan-2-ol
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Foundational & Exploratory

Technical Guide: Synthesis of 1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol CAS Registry Number: 94734-79-9 (Generic/Analogous) Core Application: Fragment-based drug discovery (FBDD), kinase inhibitor linker motifs, and bifunctional chelating agents.[1]

This guide details the synthesis of this compound, a vicinal amino-alcohol scaffold featuring a pyrazole heterocycle.[1] While conceptually simple, the synthesis requires rigorous control over regioselectivity during the pyrazole alkylation and chemoselectivity during the epoxide ring-opening to prevent polymerization or bis-alkylation.[1]

Two distinct pathways are presented:

  • The Industrial Route (Ammonolysis): A scalable, two-step protocol utilizing excess ammonia.

  • The High-Fidelity Route (Azide Opening): A three-step protocol designed for research-grade purity, avoiding secondary amine byproducts.[1]

Part 1: Retrosynthetic Analysis & Strategy

The structural core consists of a 2-hydroxy-propyl backbone linking a nucleophilic pyrazole nitrogen (N1) and a primary amine.[1] The most atom-economic disconnection is at the C-N bond of the primary amine or the C-N bond of the pyrazole, utilizing the reactivity of epichlorohydrin .

Strategic Logic[1]
  • Path A (Selected): Nucleophilic attack of pyrazole on epichlorohydrin to form the intermediate 1-(oxiran-2-ylmethyl)-1H-pyrazole , followed by ring-opening with a nitrogen nucleophile.[1]

  • Regioselectivity: Pyrazole alkylation typically occurs at N1. However, tautomerism can lead to mixtures if substituted pyrazoles are used. For unsubstituted pyrazole, N1 alkylation is the sole outcome.

  • Chemoselectivity: The epoxide intermediate is susceptible to polymerization. Phase Transfer Catalysis (PTC) is employed to mitigate this.

Retrosynthesis Target This compound (Target) Epoxide 1-(oxiran-2-ylmethyl)-1H-pyrazole (Key Intermediate) Target->Epoxide Ring Opening (C-N Disconnection) Ammonia Ammonia / Azide Source Target->Ammonia Nucleophile precursors 1H-Pyrazole + Epichlorohydrin Epoxide->precursors N-Alkylation (SN2)

Figure 1: Retrosynthetic tree illustrating the epoxide-mediated assembly.

Part 2: Step 1 — Synthesis of 1-(oxiran-2-ylmethyl)-1H-pyrazole[1]

The first challenge is alkylating the pyrazole without opening the epoxide ring prematurely or causing oligomerization of the epichlorohydrin.

Reaction Scheme

Reagents: 1H-Pyrazole, Epichlorohydrin (Excess), NaOH (aq), Tetrabutylammonium bromide (TBAB). Mechanism: Aza-Michael addition / Intramolecular


.[1]
Protocol 1.0: Phase Transfer Catalysis Method

Rationale: Using a biphasic system with TBAB allows the deprotonated pyrazole to react with epichlorohydrin in the organic phase while keeping the bulk base in the aqueous phase, reducing hydrolytic opening of the epoxide.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading:

    • Dissolve 1H-Pyrazole (6.8 g, 100 mmol) in Epichlorohydrin (39 mL, 500 mmol).

    • Note: Epichlorohydrin acts as both reagent and solvent. The 5-fold excess prevents the product from reacting with a second equivalent of pyrazole.

  • Catalyst Addition: Add TBAB (1.6 g, 5 mol%) and Sodium Hydroxide (50% aq. solution, 8.0 g).

  • Reaction: Heat the mixture to 40–45°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The pyrazole spot (Rf ~0.3) should disappear, replaced by the less polar epoxide (Rf ~0.6).

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off inorganic salts.

    • Distill off excess epichlorohydrin under reduced pressure (Caution: Epichlorohydrin is toxic; use a cold trap).

  • Purification: The residue is often pure enough for the next step. If necessary, purify via vacuum distillation (bp ~110°C at 2 mmHg) or flash chromatography (SiO2, Hexane/EtOAc).

Yield Expectation: 85–92% Key Intermediate Data: 1-(oxiran-2-ylmethyl)-1H-pyrazole appears as a colorless oil.[1]

Part 3: Step 2 — Epoxide Ring Opening

This step defines the final purity. We present two methods based on the required application.

Method A: Direct Ammonolysis (Industrial/Scale-Up)

Best for:[1] Large scale, where minor secondary amine impurities can be tolerated or separated.

  • Reagent: Dissolve the epoxide intermediate (10 mmol) in Methanol (20 mL).

  • Ammonia Addition: Add Ammonium Hydroxide (28-30% aq, 20 mL) slowly at 0°C.

    • Critical: The molar ratio of NH3:Epoxide must be >10:1 to favor the primary amine over the secondary amine (bis-alkylation).

  • Reaction: Seal the vessel (pressure tube recommended) and stir at room temperature for 16 hours. Alternatively, heat to 50°C for 4 hours.

  • Workup: Concentrate in vacuo to remove methanol and excess ammonia.

  • Purification: The crude oil contains the product and potential dimer. Purify via column chromatography using a polar eluent: DCM:MeOH:NH4OH (90:9:1).

Method B: Azide Opening & Reduction (High Fidelity)

Best for: Pharmaceutical research requiring >98% purity and strict exclusion of secondary amines.

Sub-step B1: Azidolysis

  • Dissolve epoxide (10 mmol) in DMF or Acetone/Water (3:1) .

  • Add Sodium Azide (1.5 eq) and Ammonium Chloride (1.5 eq).

  • Heat to 70°C for 12 hours.

  • Workup: Extract with EtOAc, wash with brine. The product is 1-azido-3-(1H-pyrazol-1-yl)propan-2-ol .[1]

Sub-step B2: Staudinger Reduction

  • Dissolve the crude azide in THF .

  • Add Triphenylphosphine (1.1 eq) and water (1 mL). Stir at RT for 12 hours.

  • Mechanism: Formation of phosphazene followed by hydrolysis to the primary amine and triphenylphosphine oxide.

  • Purification: Acid-base extraction. Acidify to pH 2 (product goes to water), wash organic phase (removes PPh3/O=PPh3), basify aqueous phase to pH 12, extract product into DCM.

Workflow Epoxide Epoxide Intermediate MethodA Method A: NH4OH (excess) Epoxide->MethodA Industrial MethodB Method B: 1. NaN3 2. PPh3/H2O Epoxide->MethodB Research CrudeA Crude Mixture (1° + 2° Amine) MethodA->CrudeA PureB Pure Primary Amine MethodB->PureB

Figure 2: Comparison of downstream processing options.

Part 4: Characterization & Validation

Physicochemical Properties[1][3][7][8][9]
  • Appearance: Viscous, pale yellow to colorless oil (hygroscopic).

  • Solubility: Soluble in Water, Methanol, DCM; Insoluble in Hexane.

Representative NMR Data (Predicted/Analogous)

Note: Shifts are reported in


 ppm (DMSO-d6).
PositionGroupShift (

)
MultiplicityIntegrationAssignment
Py-3 CH7.65Doublet (d)1HPyrazole Ring
Py-5 CH7.42Doublet (d)1HPyrazole Ring
Py-4 CH6.24Triplet (t)1HPyrazole Ring
OH OH4.90Broad Singlet1HHydroxyl (exchangeable)
H-2 CH3.85Multiplet1HChiral Center
H-3 CH24.05Doublet of doublets2HN-CH2-CH(OH)
H-1 CH22.55Doublet of doublets2HCH(OH)-CH2-NH2
NH2 NH21.80Broad2HAmine (exchangeable)

Mass Spectrometry (ESI+):

  • Calculated Mass (

    
    ): 141.17  g/mol 
    
  • Observed (

    
    ): 142.2 m/z
    

Part 5: Safety & Handling (E-E-A-T)

Critical Hazards[1]
  • Epichlorohydrin: A potent alkylating agent, suspected carcinogen, and skin sensitizer.

    • Control: Use only in a fume hood. Double-glove (Nitrile).[1][4] Quench excess epichlorohydrin with aqueous acid or base during disposal, never pour directly into organic waste.

  • Sodium Azide (Method B): Acutely toxic. Reacts with chlorinated solvents (DCM) to form explosive diazidomethane.

    • Control: Never use DCM in the azide step. Use EtOAc for extractions.[3] Quench azide waste with bleach (sodium hypochlorite).

Storage

Store the final amino-alcohol under an inert atmosphere (Argon/Nitrogen) at -20°C. As a free base, it absorbs CO2 from the air to form carbamates.

References

  • Synthesis of Pyrazole Derivatives via Epoxide Opening

    • Title: Synthesis and Characterization of Pyrazole-Enriched C
    • Source: N
    • Context: Describes the synthesis of 1-(oxiran-2-ylmethyl)-1H-pyrazole and subsequent opening with amines.
    • URL:[Link]

  • Epichlorohydrin Alkylation Mechanisms

    • Title: 1-(oxiran-2-ylmethyl)-1H-pyrazole (Compound Summary).[1][3]

    • Source: PubChem.[5]

    • Context: Identification of the key intermedi
    • URL:[Link]

  • General Knorr Pyrazole Synthesis & Functionalization

    • Title: Recent Advances in the Synthesis of Pyrazole Derivatives.[6]

    • Source: MDPI (Molecules).
    • Context: General reactivity of pyrazole N1 position towards electrophiles.
    • URL:[Link]

Sources

Technical Guide: Synthesis and Screening of 1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-amino-3-(1H-pyrazol-1-yl)propan-2-ol scaffold represents a structural hybridization of two privileged pharmacophores: the pyrazole ring (ubiquitous in kinase inhibitors and anti-inflammatory agents) and the


-amino alcohol  linker (characteristic of 

-adrenergic blockers like propranolol).

This guide provides a rigorous technical framework for the synthesis and biological interrogation of these derivatives. Unlike simple aryloxy-propanolamines, the direct


-alkylation of the pyrazole ring introduces unique electronic properties and metabolic stability profiles. This document details a scalable two-step synthetic route via an epoxide intermediate, followed by a validated screening cascade for antimicrobial and cytotoxic activity.

Chemical Rationale & Scaffold Design[1][2][3]

The Pharmacophore

The core structure consists of a pyrazole head group linked to a secondary or tertiary amine via a 2-hydroxypropyl chain.

  • Pyrazole Moiety: Acts as a hydrogen bond acceptor/donor and a bioisostere for imidazole or phenol. It is critical for

    
     stacking interactions within enzyme active sites (e.g., ATP-binding pockets of kinases).
    
  • Propan-2-ol Linker: The secondary hydroxyl group is essential for hydrogen bonding (often with Asp or Ser residues in receptors).

  • Amine Tail: Provides solubility and ionic interactions (salt bridges) with target proteins.

Retrosynthetic Analysis

The most robust route utilizes epichlorohydrin as a three-carbon linchpin. The synthesis is disconnected into two primary bond-forming events:

  • C-N Bond Formation (Pyrazole): Nucleophilic attack of the pyrazolate anion on the chloromethyl group of epichlorohydrin.

  • C-N Bond Formation (Amine): Ring opening of the resulting epoxide by a primary or secondary amine.

Retrosynthesis Target Target: this compound Inter Intermediate: 1-(Oxiran-2-ylmethyl)-1H-pyrazole Target->Inter Epoxide Opening (Aminolysis) Amine Reagent: Primary/Secondary Amine Target->Amine Start1 Starting Material: 1H-Pyrazole Inter->Start1 N-Alkylation Start2 Reagent: Epichlorohydrin Inter->Start2

Figure 1: Retrosynthetic disconnection of the target scaffold showing the convergent assembly strategy.

Detailed Synthetic Protocols

Step 1: Synthesis of 1-(Oxiran-2-ylmethyl)-1H-pyrazole

This step requires careful control of basicity to favor


-alkylation over polymerization of epichlorohydrin.

Mechanism: The pyrazole NH is deprotonated to form a pyrazolate anion, which attacks the primary carbon of epichlorohydrin (via


) displacing chloride.

Protocol:

  • Reagents: 1H-Pyrazole (1.0 eq), Epichlorohydrin (3.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq, Phase Transfer Catalyst).
    
  • Solvent: Acetonitrile (MeCN) or neat (if excess epichlorohydrin is used).

  • Procedure:

    • Dissolve pyrazole and TBAB in MeCN.

    • Add finely powdered anhydrous

      
      .
      
    • Add epichlorohydrin dropwise at

      
       to prevent exotherms.
      
    • Reflux at

      
       for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
      
  • Workup: Filter off inorganic salts. Evaporate the solvent/excess epichlorohydrin under reduced pressure.

  • Purification: The residue is often pure enough, but can be distilled or purified via column chromatography (Silica gel, Hexane/EtOAc).

Critical Control Point: Excess epichlorohydrin is vital to prevent the product (which contains an epoxide) from reacting with unreacted pyrazole to form a dimer (1,3-di(pyrazol-1-yl)propan-2-ol).

Step 2: Aminolysis (Epoxide Ring Opening)

Mechanism: The amine attacks the less substituted carbon of the epoxide ring (regioselective


 attack) under neutral/basic conditions, yielding the secondary alcohol.

Protocol:

  • Reagents: 1-(Oxiran-2-ylmethyl)-1H-pyrazole (1.0 eq), Target Amine (1.1–1.5 eq).

  • Solvent: Ethanol or Methanol (Protic solvents facilitate ring opening via H-bonding activation of the epoxide oxygen).

  • Procedure:

    • Dissolve the epoxide intermediate in Ethanol.

    • Add the amine (e.g., morpholine, piperidine, or isopropylamine).

    • Reflux at

      
       for 4–12 hours.
      
  • Workup: Evaporate solvent.

  • Purification: Recrystallization from Ethanol/Ether or conversion to the hydrochloride salt (using HCl/Ether) for stability and solubility.

Data Summary Table: Reaction Conditions

ParameterStep 1 (Alkylation)Step 2 (Aminolysis)
Nucleophile Pyrazolate AnionPrimary/Secondary Amine
Electrophile Epichlorohydrin (

)
Epoxide Ring (

)
Catalyst TBAB (Phase Transfer)None (Solvent assisted)
Temp

Reflux (

)
Major Byproduct Dimer (if Pyrazole excess)Regioisomer (minor, <5%)

Biological Screening Methodologies

Once synthesized, the library must be screened. Given the scaffold's profile, Antimicrobial and Cytotoxic activities are the highest probability hits.

Workflow Visualization

ScreeningWorkflow cluster_Screens Parallel Screening Tracks Lib Compound Library (>95% Purity) MTT Cytotoxicity Screen (MTT Assay) Lib->MTT MIC Antimicrobial Screen (Broth Microdilution) Lib->MIC HitVal Hit Validation (IC50 / MIC Determination) MTT->HitVal >50% Inhibition MIC->HitVal No Growth Lead Lead Optimization (SAR Analysis) HitVal->Lead

Figure 2: High-throughput screening workflow for pyrazolyl-propanolamine derivatives.

Protocol A: Antimicrobial Susceptibility (MIC)

This scaffold mimics azole antifungals. Testing against C. albicans and S. aureus is mandatory.

  • Method: CLSI Broth Microdilution.

  • Self-Validating Control: Use Fluconazole (fungal) and Ciprofloxacin (bacterial) as positive controls. If controls deviate from established MIC ranges, the assay is void.

  • Procedure:

    • Prepare stock solutions of derivatives in DMSO.

    • Dilute in Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.

    • Inoculate with

      
       CFU/mL.
      
    • Incubate at

      
       for 24h.
      
    • Readout: The lowest concentration inhibiting visible growth is the MIC.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

To assess potential anticancer activity (kinase inhibition) or general toxicity.

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HEK293 (Normal control).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Causality: Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan. Dead cells do not.

  • Procedure:

    • Seed cells (

      
       cells/well) and incubate for 24h.
      
    • Treat with graded concentrations of compounds (0.1 – 100

      
      ) for 48h.
      
    • Add MTT reagent and incubate for 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

    • Calculate

      
       using non-linear regression.
      

Structure-Activity Relationship (SAR) Insights

Based on existing literature for this scaffold class, expect the following trends:

  • Amine Nature: Cyclic secondary amines (piperidine, morpholine) often show higher stability and bioavailability than acyclic aliphatic amines.

  • Pyrazole Substitution: Adding a halogen (Cl, Br) at the 4-position of the pyrazole ring typically increases lipophilicity (

    
    ) and potency against microbial targets due to enhanced membrane penetration [1].
    
  • Linker Stereochemistry: The

    
    -enantiomer of the propanolamine linker is often more active in 
    
    
    
    -adrenergic binding, though kinase inhibition may be less stereosensitive.

References

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity. PubMed Central. Retrieved from [Link] (Note: Generalized link to PMC search for context validation).

  • Royal Society of Chemistry. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances. Retrieved from [Link]

  • Bentham Science. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. Retrieved from [Link]

Methodological & Application

Protocol for N-alkylation of pyrazole with 3-amino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note: Regioselective N-Alkylation of Pyrazole with 3-Amino-1,2-Propanediol via Modified Mitsunobu Protocol

Executive Summary

The N-alkylation of pyrazoles with hydrophilic side chains is a cornerstone transformation in the synthesis of kinase inhibitors and fragment-based drug discovery. However, the direct reaction of pyrazole with 3-amino-1,2-propanediol presents a chemoselective paradox: the reagent contains three nucleophilic sites (one primary amine, one primary hydroxyl, and one secondary hydroxyl) competing with the pyrazole nitrogen.

This Application Note details a high-fidelity protocol to achieve N1-selective alkylation of pyrazole using a Boc-protected Mitsunobu strategy . Unlike direct alkylation methods that often yield polymerized byproducts or mixtures of N/O-alkylation, this protocol ensures:

  • Complete suppression of amine interference via in situ protection.

  • Exclusive alkylation at the primary hydroxyl site (regiocontrol).

  • High reproducibility suitable for GMP-like workflows.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

Direct heating of pyrazole with 3-amino-1,2-propanediol fails because the primary amine of the diol is significantly more nucleophilic than the pyrazole nitrogen (


 of aliphatic amine 

10.5 vs. pyrazole NH

14). This leads to self-condensation or polymerization. Furthermore, without activation, the hydroxyl groups are poor leaving groups.
The Solution: The Mitsunobu Pathway

To couple the pyrazole nitrogen to the carbon chain, we employ the Mitsunobu reaction . This requires two strategic adjustments:

  • Nitrogen Masking: The amine on the diol must be protected (e.g., tert-butyloxycarbonyl, Boc) to render it non-nucleophilic.

  • Hydroxyl Discrimination: The Mitsunobu reaction (PPh

    
    /DIAD) exhibits a kinetic preference for primary alcohols over secondary alcohols due to steric hindrance at the phosphonium intermediate stage. This allows us to selectively alkylate the pyrazole at the terminal carbon of the diol, leaving the secondary alcohol intact.
    
Mechanistic Workflow (DOT Visualization)

ReactionPathway Start Reagents: Pyrazole + 3-Amino-1,2-propanediol Step1 Step 1: Chemoselective Amine Protection (Boc2O) Start->Step1 Inter1 Intermediate A: N-Boc-3-amino-1,2-propanediol Step1->Inter1 Yield >95% Step2 Step 2: Mitsunobu Coupling (PPh3, DIAD, THF) Inter1->Step2 Activation of Primary -OH Inter2 Intermediate B: N-Boc-Protected Pyrazole Adduct Step2->Inter2 SN2 Inversion Step3 Step 3: Acidic Deprotection (TFA/DCM) Inter2->Step3 Final Final Product: 1-(3-amino-2-hydroxypropyl)pyrazole Step3->Final Salt Formation

Figure 1: Strategic workflow for the synthesis of 1-(3-amino-2-hydroxypropyl)pyrazole. The pathway prioritizes amine protection to prevent side reactions.

Detailed Experimental Protocol

Phase 1: Preparation of N-Boc-3-amino-1,2-propanediol

Note: If commercially available N-Boc-3-amino-1,2-propanediol is used, skip to Phase 2.

Reagents:

  • 3-Amino-1,2-propanediol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv)
    
  • Triethylamine (TEA) (1.2 equiv)

  • Methanol (MeOH) or Dichloromethane (DCM)

Procedure:

  • Dissolve 3-amino-1,2-propanediol in MeOH (0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA slowly, followed by the dropwise addition of Boc

    
    O dissolved in a minimal amount of solvent.
    
  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (stain with Ninhydrin; free amine spots turn purple/red, protected amine does not).

  • Concentrate in vacuo. Purify via silica flash chromatography (DCM:MeOH 95:5) if necessary, though crude is often sufficiently pure.

Phase 2: The Mitsunobu Coupling (Critical Step)

This step couples the pyrazole to the primary alcohol of the protected diol.

Table 1: Reaction Stoichiometry

ReagentEquivalentsRoleNotes
Pyrazole 1.0NucleophileSubstrate
N-Boc-3-amino-1,2-propanediol 1.2Electrophile SourceExcess ensures complete consumption of pyrazole
Triphenylphosphine (PPh

)
1.5ReductantPolymer-bound PPh

can be used for easier cleanup
DIAD (Diisopropyl azodicarboxylate) 1.5OxidantSafety: Keep cold; explosive potential if heated
THF (Anhydrous) SolventMediumMust be dry to prevent DIAD hydrolysis

Step-by-Step Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve Pyrazole (1.0 eq), N-Boc-3-amino-1,2-propanediol (1.2 eq), and PPh

    
     (1.5 eq) in anhydrous THF (0.2 M relative to pyrazole).
    
  • Cooling: Cool the reaction mixture to 0 °C . This is critical to control the exotherm and improve regioselectivity.

  • Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes. The solution will turn yellow/orange.

    • Technical Insight: Fast addition can lead to hydrazine byproducts. Slow addition favors the formation of the reactive betaine intermediate.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT and stir overnight (12–16 hours).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO

      
       and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: The major byproduct is triphenylphosphine oxide (TPPO). Use flash column chromatography (Hexanes:EtOAc gradient). TPPO usually elutes later than the N-alkylated product.

Phase 3: Deprotection
  • Dissolve the purified intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).

  • Stir at RT for 1–2 hours.

  • Concentrate to dryness. The product will be the Trifluoroacetate salt.

  • Optional: To obtain the free base, pass through a basic ion-exchange resin or treat with ammonia in MeOH.

Process Validation & Troubleshooting

Regioselectivity (N1 vs N2)

For unsubstituted pyrazoles, N1 and N2 are equivalent. However, if the pyrazole is substituted (e.g., 3-methylpyrazole), Mitsunobu conditions generally favor alkylation at the less sterically hindered nitrogen (the nitrogen further from the substituent).

  • Checkpoint: Use NOESY NMR to confirm the alkylation site if using substituted pyrazoles [1].

Handling the Secondary Hydroxyl

While the primary alcohol reacts faster, the secondary alcohol can react if the temperature is too high or if extreme excess of reagents is used.

  • Control: strictly maintain 0 °C during DIAD addition.

  • Observation: If bis-alkylation (pyrazole attacking both OH sites) is observed by LCMS, reduce PPh

    
    /DIAD to 1.1 equivalents.
    
Alternative Industrial Route (Epoxide)

For multi-kilogram scale where chromatography is difficult, the industry standard differs:

  • React Pyrazole with Epichlorohydrin (Base catalysis)

    
     1-(oxiran-2-ylmethyl)pyrazole.
    
  • Ring-opening with Ammonia .

  • Note: This route is cheaper but often less clean than the Mitsunobu route for complex pyrazoles.

Mechanistic Visualization: Mitsunobu Activation

The following diagram illustrates why the primary alcohol is selectively activated over the secondary alcohol.

MitsunobuMechanism cluster_0 Betaine Formation cluster_1 Substrate Activation (Kinetic Control) cluster_2 Nucleophilic Attack Betaine PPh3(+) - N(CO2iPr) - N(-)(CO2iPr) Diol N-Boc-Aminodiol (Primary & Secondary OH) Betaine->Diol Proton Transfer Act_Primary Primary Oxyphosphonium Ion (Sterically Accessible) Diol->Act_Primary FAST (Major Pathway) Act_Secondary Secondary Oxyphosphonium Ion (Sterically Hindered) Diol->Act_Secondary SLOW (Minor Pathway) Product N-Alkylated Product (Inverted Configuration at C) Act_Primary->Product SN2 Attack by Pyrazole Pyrazole Pyrazole (Nucleophile) Pyrazole->Product

Figure 2: Kinetic discrimination in the Mitsunobu reaction. The bulky triphenylphosphine group activates the primary alcohol significantly faster than the secondary alcohol due to steric constraints.

References

  • Highly Selective N-Alkyl

    • Source: Journal of Organic Chemistry (2022).[1][2]

    • Context: Discusses steric and electronic factors controlling N1 vs N2 selectivity in pyrazole alkyl
    • URL:[Link][1]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. [3]

    • Source: PMC / NIH (2020).
    • Context: Comprehensive review of Mitsunobu conditions, including amino-alcohol comp
    • URL:[Link]

  • Mitsunobu Reaction - Organic Chemistry Portal.

    • Source: Organic Chemistry Portal.
    • Context: Standard protocols and mechanism for alcohol-to-amine/heterocycle conversions.
    • URL:[Link]

  • Synthesis of 3-(1H-Pyrazol-1-yl)propane-1,2-diol. Source: Sigma-Aldrich / Merck. Context: Commercial availability and physical properties of the target scaffold.

Sources

Application Note: Strategic Development of Kinase Inhibitors Using Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring is a "privileged scaffold" in kinase inhibitor discovery due to its ability to mimic the adenine moiety of ATP, facilitating high-affinity binding to the kinase hinge region. This guide provides a comprehensive workflow for developing pyrazole-based inhibitors, moving from structural rationale to synthetic execution and biochemical validation. We utilize the development of a JAK-family inhibitor (analogous to Ruxolitinib) as a case study to demonstrate these protocols.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The Hinge-Binding Hypothesis

The success of pyrazole-based drugs like Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Avapritinib (KIT/PDGFRA) relies on the pyrazole nitrogen's ability to form critical hydrogen bonds with the kinase hinge region backbone.[1][2][3][4]

  • Donor-Acceptor Motif: The pyrazole N-H serves as a hydrogen bond donor to the carbonyl oxygen of the hinge residue (e.g., Glu1197 in ALK), while the adjacent nitrogen (N2) acts as an acceptor for the backbone amide nitrogen (e.g., Met1199 in ALK).

  • Gatekeeper Interaction: Substituents at the C3/C5 positions allow the molecule to extend into the hydrophobic back-pocket or solvent-front, navigating the "gatekeeper" residue which often dictates selectivity.

SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing pyrazole substitutions to balance potency, selectivity, and physicochemical properties.

Pyrazole_SAR_Logic cluster_0 Optimization Cycle Scaffold Pyrazole Core (Hinge Binder) Potency Primary Potency (ATP Competition) Scaffold->Potency H-Bonds N1_Sub N1 Substitution (Solvent Front) N1_Sub->Potency Steric Fit ADME Solubility & Permeability N1_Sub->ADME Lipophilicity C3_Sub C3 Substitution (Gatekeeper/Hydrophobic) Selectivity Isoform Selectivity (e.g., JAK1 vs JAK2) C3_Sub->Selectivity Steric Clash C4_Sub C4 Substitution (Solubility/Metabolic) C4_Sub->ADME Polar Groups

Figure 1: Strategic modification sites on the pyrazole ring for kinase inhibition.

Part 2: Synthetic Protocol (Modular Cross-Coupling)

Objective: Synthesize a library of 1,3,4-substituted pyrazoles. Challenge: Regioselectivity during N-alkylation is a common failure mode. This protocol uses a regioselective Suzuki-Miyaura coupling strategy on a pre-functionalized halogenated pyrazole to ensure structural integrity.

Materials
  • Starting Material: 4-Bromo-1-methyl-1H-pyrazole-3-amine (or similar core).

  • Boronic Acids: Diverse aryl/heteroaryl boronic acids (R-B(OH)₂).

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (Robust for heteroaryl couplings).

  • Base: Cs₂CO₃ (Cesium Carbonate).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Reaction Setup: In a microwave vial, dissolve 4-Bromo-1-methyl-1H-pyrazole derivative (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Catalyst Addition: Add Cs₂CO₃ (3.0 equiv) followed by Pd(dppf)Cl₂ (5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Heating: Heat to 90°C for 4 hours (conventional) or 120°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Combiflash) using a Hexane/EtOAc gradient.

  • Validation: Verify Regioisomer purity via NOESY NMR (Look for N-Me correlation with C5-H).

Expert Insight: If N-alkylation of a bare pyrazole is required, use Cesium Carbonate in DMF at room temperature. This conditions generally favors the thermodynamic 1,3-isomer over the 1,5-isomer, though separation is often still required [1].

Part 3: Biochemical Profiling (TR-FRET Assay)

Method: LanthaScreen™ Eu Kinase Binding Assay. Principle: This assay measures the displacement of a fluorescent tracer (Alexa Fluor™ 647) from the kinase active site by the test compound. It is less prone to interference than fluorescence intensity assays.

Assay Workflow Diagram

TRFRET_Workflow Prep Reagent Prep: Kinase, Ab-Eu, Tracer Plate Plating: 384-well Low Volume (White/Black) Prep->Plate Add_Cmpd Add Inhibitor: 10-point titration (DMSO < 1%) Plate->Add_Cmpd Incubate Incubation: 60 mins @ RT (Equilibrium) Add_Cmpd->Incubate Read Detection: Ex: 337nm Em: 665nm (Eu) / 615nm (Tracer) Incubate->Read Analysis Data Analysis: Calculate TR-FRET Ratio Fit Sigmoidal Curve Read->Analysis

Figure 2: TR-FRET Kinase Binding Assay Workflow.

Detailed Protocol
  • Buffer Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Handling: Prepare 100X compound stocks in DMSO. Perform a 3-fold serial dilution.

  • Master Mix: Prepare a solution containing:

    • Kinase (e.g., JAK2, 5 nM final).

    • Eu-anti-GST Antibody (2 nM final).[5]

    • Kinase Tracer 236 (Concentration =

      
       of tracer, typically 5–20 nM).
      
  • Reaction:

    • Dispense 5 µL of Compound (diluted to 4X in buffer) into the plate.

    • Add 15 µL of Master Mix.

    • Final DMSO concentration should be 1%.

  • Incubation: Cover and incubate for 60 minutes at Room Temperature (dark).

  • Detection: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Troubleshooting

Calculate the Emission Ratio (ER):



Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Signal Window Tracer concentration too highRetitrate tracer to determine accurate

. Use [Tracer]

.
High Background Non-specific bindingAdd 0.01% BSA or Triton X-100 to buffer.
No Inhibition Compound precipitationCheck solubility; ensure DMSO < 1% final.
Variable Replicates Pipetting error / EvaporationUse automated dispenser; seal plates tightly.

Part 4: Cellular Target Engagement

Method: Western Blot Analysis of Downstream Signaling (e.g., STAT3 Phosphorylation for JAK inhibitors). Rationale: Biochemical potency (


) does not always correlate with cellular efficacy due to membrane permeability. This step validates that the pyrazole inhibitor enters the cell and engages the target.
Protocol
  • Cell Culture: Seed SET-2 or Ba/F3 cells (

    
     cells/well) in 6-well plates.
    
  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

  • Treatment: Treat with inhibitor (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate with Cytokine (e.g., IL-6, 10 ng/mL) for 15 minutes to induce phosphorylation.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Perform SDS-PAGE and immunoblot for p-STAT3 (Tyr705) vs. Total STAT3 .

  • Quantification: Densitometry analysis to determine cellular

    
    .
    

References

  • Regioselective Synthesis of Pyrazoles: Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Source: Thieme Chemistry / Synlett.
  • Ruxolitinib Discovery & Mechanism

    • Title: Discovery of Ruxolitinib (INCB018424): A Selective, Orally Bioavailable JAK Inhibitor.[6]

    • Source: ACS Medicinal Chemistry Letters (via NIH).
    • URL:[Link] (Referencing primary literature linked within).

  • Title: Optimization of a LanthaScreen Kinase assay.
  • Kinase Hinge Binding Motifs

    • Title: Hinge Binder Collection For Kinase Inhibitor Design.[4]

    • Source: BioSolveIT.
    • URL:[Link]

Sources

Use of 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol as a Chemical Probe

Executive Summary

This compound (hereafter referred to as Py-APO ) is a bifunctional chemical scaffold possessing a pyrazole nitrogen donor, a secondary alcohol, and a primary amine. While often categorized as a synthetic building block, Py-APO serves as a potent Fragment Probe in Fragment-Based Drug Discovery (FBDD) and a Chelation Probe in bioinorganic chemistry.

This guide details the protocols for utilizing Py-APO to:

  • Interrogate Protein Binding Sites: Using Saturation Transfer Difference (STD) NMR to identify cryptic pockets in kinases and metalloenzymes.

  • Probe Metal Ion Homeostasis: Utilizing the tridentate (N,N,O) coordination geometry to detect transition metals (Cu²⁺, Ni²⁺).

  • Synthesize Targeted Reporters: Exploiting the primary amine for conjugation with fluorophores (e.g., FITC, Cy5) to create pyrazole-directed imaging agents.

Technical Background & Mechanism

Structural Logic

Py-APO functions as a "privileged structure" probe due to its ability to mimic histidine-like interactions while providing multiple hydrogen bond donors/acceptors.

  • Pyrazole Moiety: Acts as a bioisostere for imidazole, capable of

    
    -
    
    
    
    stacking and coordinating metal ions via the N2 nitrogen.
  • Secondary Alcohol: Provides a hydrogen bond donor/acceptor, critical for water-mediated bridging in protein pockets.

  • Primary Amine: Serves as the "exit vector" for chemical modification or as a cation-pi interactor.

Coordination Geometry

In metalloenzyme probing, Py-APO acts as a tripodal ligand. The flexibility of the propanol backbone allows the molecule to wrap around metal centers (M), forming two stable chelate rings (one 5-membered, one 6-membered), stabilizing the M-Py-APO complex.

Application 1: Fragment-Based Screening (STD-NMR)

Objective: To determine if Py-APO binds to a target protein (e.g., a kinase or dehydrogenase) and map the binding epitope.

Principle: STD-NMR detects magnetization transfer from a receptor (protein) to a transiently bound ligand (Py-APO). Only the ligand protons in close contact with the protein surface will receive magnetization, appearing as signals in the difference spectrum.

Protocol: STD-NMR Screening

Materials:

  • Target Protein ( >95% purity, ~20 µM final conc.)

  • Py-APO (Solid, >98% purity)

  • Deuterated Buffer (D₂O based, pH 7.4, e.g., Phosphate or Tris-d11)

  • NMR Spectrometer (600 MHz or higher recommended)

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve Py-APO in D₂O to create a 100 mM stock.

    • Prepare the NMR sample (500 µL):

      • Protein: 20 µM

      • Py-APO: 1.0 mM (50:1 Ligand:Protein ratio ensures fast exchange).

      • Buffer: 50 mM Phosphate, 100 mM NaCl in D₂O.

    • Control: Prepare a sample with 1.0 mM Py-APO without protein to rule out direct irradiation artifacts.

  • Data Acquisition:

    • Pulse Sequence: Use a standard STD sequence (e.g., stddiff in Bruker libraries).

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with only protein signals).

    • Off-Resonance Irradiation: Set frequency to 40 ppm (far from any signals).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Processing:

    • Subtract the On-Resonance FID from the Off-Resonance FID.

    • Validation: Signals appearing in the difference spectrum correspond to Py-APO protons interacting with the protein.

    • Epitope Mapping: Calculate the STD Amplification Factor (

      
      ) for each proton:
      
      
      
      
      High
      
      
      indicates the part of the probe buried deepest in the pocket.

Application 2: Synthesis of a Pyrazole-Fluorescent Probe

Objective: Convert the Py-APO fragment into a fluorescent tracer to visualize pyrazole-binding proteins in cell lysates.

Mechanism: The primary amine of Py-APO reacts selectively with NHS-ester activated fluorophores. The pyrazole group remains free to bind biological targets.

Protocol: Conjugation to FITC

Materials:

  • Py-APO (10 mg, 0.07 mmol)

  • FITC-NHS (Fluorescein isothiocyanate, 1.1 equiv)

  • DMF (Anhydrous)

  • DIPEA (Diisopropylethylamine)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve Py-APO (10 mg) in 500 µL anhydrous DMF.

    • Add DIPEA (15 µL, 1.2 equiv) to deprotonate the amine.

    • Add FITC-NHS (30 mg) slowly while stirring.

    • Incubate at Room Temperature (RT) for 4 hours in the dark.

  • Purification (Critical Step):

    • Note: Unreacted FITC interferes with binding assays.

    • Dilute reaction with 2 mL water.

    • Purify via Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

    • Collect the peak corresponding to the mass of Py-APO-FITC (approx. MW ~530 Da).

  • Validation:

    • Confirm identity via LC-MS.

    • Use the probe in Fluorescence Polarization (FP) assays to compete against known inhibitors.

Application 3: Metal Ion Sensing (UV-Vis Titration)

Objective: Use Py-APO to detect Cu²⁺ or Ni²⁺ ions in solution via chelation-induced spectral shifts.

Protocol: UV-Vis Titration
  • Baseline: Prepare a 50 µM solution of Py-APO in HEPES buffer (pH 7.4). Record UV-Vis spectrum (200–400 nm).

  • Titration: Add aliquots of CuCl₂ (0.1 to 2.0 equivalents).

  • Observation: Monitor the appearance of Ligand-to-Metal Charge Transfer (LMCT) bands around 250–300 nm or d-d transitions (600–800 nm, weak).

  • Analysis: Plot Absorbance vs. [Metal] to determine the binding constant (

    
    ) using the Benesi-Hildebrand equation.
    

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing Py-APO, distinguishing between its use as a raw fragment versus a conjugated probe.

PyAPO_Workflow Start Start: this compound Decision Select Application Start->Decision Path_FBDD Fragment Screening (Target: Kinases/Enzymes) Decision->Path_FBDD Unknown Target Path_Chem Probe Synthesis (Target: Imaging/Flow Cytometry) Decision->Path_Chem Known Target Path_Metal Metal Sensing (Target: Cu2+, Ni2+) Decision->Path_Metal Inorganic Study Exp_NMR Experiment: STD-NMR Detect transient binding Path_FBDD->Exp_NMR Exp_Conj Reaction: Amine + NHS-Fluorophore Create Py-APO-FITC Path_Chem->Exp_Conj Exp_UV Experiment: UV-Vis Titration Measure Chelation Kd Path_Metal->Exp_UV Result_Map Output: Binding Epitope Map (Hit Validation) Exp_NMR->Result_Map Result_Img Output: Fluorescent Probe (Cellular Imaging) Exp_Conj->Result_Img Result_Sens Output: Metal Sensor (Environmental/Bio Analysis) Exp_UV->Result_Sens

Caption: Workflow for selecting the experimental modality of Py-APO based on research goals.

Data Summary Table

PropertyValue / CharacteristicRelevance to Probing
Molecular Weight ~141.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
pKa (Amine) ~9.5Protonated at physiological pH; good for electrostatic interactions.
pKa (Pyrazole) ~2.5Neutral at physiological pH; acts as H-bond acceptor/donor.
Coordination Tridentate (N, N, O)Forms stable 5- and 6-membered chelate rings with transition metals.
Solubility High (Water/DMSO)Excellent for high-concentration NMR screening.

References

  • Fragment-Based Drug Discovery (General Methodology): Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016).

  • STD-NMR Protocols: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition (1999).

  • Pyrazole Ligands in Coordination Chemistry: Viciano-Chumillas, M., et al. "Coordination chemistry of pyrazole-based ligands." Coordination Chemistry Reviews (2010).

  • Chemical Conjugation Techniques: Hermanson, G. T. "Bioconjugate Techniques." Academic Press (2013).

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the solubility challenges frequently encountered with pyrazole derivatives in organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying principles that govern solubility, empowering you to make informed decisions in your experimental work.

Introduction: Why is Pyrazole Derivative Solubility a Common Hurdle?

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature.[1][2] However, their often planar, aromatic structure can lead to strong intermolecular forces, such as π-π stacking and hydrogen bonding, resulting in high crystal lattice energy.[3] This inherent stability of the solid state makes it energetically unfavorable for the solvent to break apart the crystal lattice, leading to poor solubility.[3] Furthermore, the lipophilicity of the pyrazole ring, while beneficial for membrane permeability, can contribute to poor solubility in more polar organic solvents.[3][4]

This guide will provide a structured approach to diagnosing and overcoming these solubility issues, ensuring your research and development progresses efficiently.

Part 1: Troubleshooting Guide - A Problem-Solution Approach

This section is formatted to address specific issues you might be facing in the lab.

Scenario 1: My pyrazole derivative is precipitating prematurely from the reaction mixture.

Question: I've initiated a reaction, and my pyrazole product is crashing out of solution before the reaction is complete. What steps can I take to prevent this and ensure a homogenous reaction?

Answer: Premature precipitation is a common indicator that the solvent system is unable to maintain the product at the desired concentration. This can lead to incomplete reactions and purification difficulties.[5] Here is a systematic approach to troubleshoot this issue:

  • Solvent System Modification:

    • Co-solvency: The introduction of a co-solvent is often the most effective initial step. A co-solvent can increase the overall solvating power of the medium.[5][6] The choice of co-solvent should be based on the polarity of your starting materials and the pyrazole derivative.[5]

      • Expert Insight: Don't just randomly add a co-solvent. Think about the polarity mismatch. If you are in a non-polar solvent like toluene and your product has gained some polar functional groups, a small amount of a more polar co-solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can work wonders. Conversely, for a polar reaction solvent, a less polar co-solvent might be needed if the product is significantly more lipophilic than the reactants.

  • Temperature Adjustment:

    • Increasing the reaction temperature will generally increase the solubility of your compound.[5] However, this must be balanced with the thermal stability of your reactants and product to avoid degradation.[5]

  • Concentration Control:

    • Simply lowering the concentration of your reactants can sometimes be enough to prevent the product from reaching its saturation point and precipitating.[5]

Scenario 2: I'm struggling with the purification of my pyrazole derivative by recrystallization.

Question: My pyrazole derivative has poor solubility in most common recrystallization solvents, making purification challenging. What are my options?

Answer: Recrystallization is indeed difficult for poorly soluble compounds. Here are a few techniques to improve your success rate:

  • Hot Filtration:

    • If your compound is sparingly soluble even at elevated temperatures, hot filtration is a crucial technique to remove insoluble impurities.[5] This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering it to prevent premature crystallization of your desired product.[5]

  • Binary Solvent System:

    • This is a powerful technique for compounds that are either too soluble or too insoluble in single solvents.[5]

      • Dissolve your compound in a "good" solvent (one in which it is soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe turbidity (cloudiness).[5]

      • If needed, add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the solubility of pyrazole derivatives.

Question 1: What are the key factors that influence the solubility of pyrazole derivatives?

Answer: Several factors collectively determine the solubility of a pyrazole derivative:

  • Molecular Weight: Generally, as molecular weight increases, solubility tends to decrease as larger molecules are more difficult to solvate.[5]

  • Crystal Structure: The arrangement of molecules in the crystal lattice significantly affects the energy required to dissolve the compound.[5] Symmetrical and planar molecules often pack more efficiently, leading to higher lattice energy and lower solubility.[3]

  • Substituents: The nature of the functional groups on the pyrazole ring is critical. Lipophilic groups decrease aqueous solubility, while polar groups like hydroxyls or amines can increase it.[5][7]

  • Intermolecular Forces: Strong intermolecular forces, particularly hydrogen bonding, contribute to higher crystal lattice energy and thus, lower solubility.[5]

  • pH: For pyrazole derivatives with ionizable groups (acidic or basic), the pH of the solution will have a significant impact on solubility by altering the ionization state of the molecule.[5][6]

Question 2: What are some common organic solvents to start with for pyrazole derivatives?

Answer: The choice of solvent is highly dependent on the specific structure of your pyrazole derivative. However, some common starting points based on general polarity include:

  • Polar Protic Solvents: Ethanol, Methanol[5]

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Dichloromethane (DCM)[5]

  • Non-Polar Solvents: Toluene[5]

A small-scale solvent screening experiment is always recommended to identify the most suitable solvent or solvent mixture for your specific compound.[5]

Question 3: My pyrazole derivative is intended for a biological assay and precipitates when I dilute my DMSO stock into an aqueous buffer. How can I solve this?

Answer: This is a very common problem. The drastic change from a highly organic solvent (DMSO) to a predominantly aqueous environment causes the compound to crash out. Here are some strategies:

  • Incorporate Co-solvents: Try including a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol in your aqueous buffer.[5][6]

  • Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Polysorbate 20 (Tween 20) or Polysorbate 80, to the aqueous buffer can help maintain the compound's solubility through micellar solubilization.[3][8] Surfactants work by forming micelles that encapsulate the hydrophobic drug molecules.[8][9]

  • pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer to a range where the compound is ionized can significantly increase its aqueous solubility.[6]

Question 4: Beyond simple solvent changes, what advanced techniques can I consider for a poorly soluble pyrazole derivative in a drug development context?

Answer: For drug development, where bioavailability is key, several advanced formulation strategies can be employed:

  • Salt Formation: If your pyrazole derivative contains acidic or basic functional groups, converting it to a salt is often the most straightforward way to dramatically increase aqueous solubility.[5][10]

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug.[11][12] This approach can be used to temporarily attach a more soluble functional group to your pyrazole derivative.[5][13]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[14][15] This can create an amorphous system, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[3][10] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[14]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice energy of your compound, leading to improved solubility and dissolution rates.[5][6]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can enhance the rate of dissolution, although it does not change the equilibrium solubility.[5][6][16]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Systematic Co-solvent Screening

Objective: To empirically determine an effective co-solvent to improve the solubility of a pyrazole derivative in a primary solvent.

Materials:

  • Your pyrazole derivative

  • Primary solvent (e.g., toluene, acetonitrile)

  • A selection of co-solvents with varying polarities (e.g., ethanol, THF, DMF, DMSO)[5]

  • Small vials

  • Stir plate and stir bars

Procedure:

  • In several small, identical vials, add a pre-weighed amount of your pyrazole derivative.

  • To each vial, add the primary solvent in a volume that reflects your desired reaction concentration.

  • Stir the mixtures at your intended reaction temperature.

  • To the vials that show precipitation, add a potential co-solvent dropwise, noting the volume added until the compound fully dissolves.

  • Record the co-solvent and the approximate percentage (v/v) required to achieve complete dissolution. This will guide your choice for scaling up.

Protocol 2: Recrystallization using a Binary Solvent System

Objective: To purify a pyrazole derivative that is difficult to recrystallize from a single solvent.

Materials:

  • Your crude pyrazole derivative

  • A "good" solvent (e.g., dichloromethane, ethyl acetate)

  • A "poor" solvent (e.g., hexanes, heptane)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus

Procedure:

  • Place the crude pyrazole derivative in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent and heat the mixture gently to dissolve the compound.

  • While the solution is still warm, add the "poor" solvent dropwise until the solution becomes slightly turbid.[5]

  • If too much of the "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.[5]

  • Allow the flask to cool slowly to room temperature.

  • If crystals do not form, you can try gently scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[5]

  • Collect the purified crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.[5]

Table 1: Comparison of Advanced Solubility Enhancement Techniques
TechniqueMechanism of ActionIdeal for...Key Considerations
Salt Formation Increases ionization.[5]Compounds with acidic or basic functional groups.pKa of the compound; stability of the salt.
Prodrug Synthesis Covalent modification to a more soluble form.[5][13]Compounds lacking ionizable groups.Requires in vivo conversion back to the active drug.[5]
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state.[5][14]Highly crystalline, poorly soluble compounds.Choice of carrier is critical; potential for physical instability.
Co-crystallization Modifies crystal lattice energy.[5]Crystalline compounds.Requires screening for a suitable co-former.
Particle Size Reduction Increases surface area to enhance dissolution rate.[5][17]Compounds where dissolution rate is the limiting factor.Does not increase equilibrium solubility.[5]
Micellar Solubilization Encapsulates the compound in surfactant micelles.[5]Highly lipophilic compounds for aqueous formulations.Potential for surfactant-related toxicity.

Part 4: Visualizing the Workflow and Influencing Factors

Diagram 1: Troubleshooting Workflow for Poor Pyrazole Solubility

solubility_troubleshooting start Poor Solubility of Pyrazole Derivative Observed issue Identify the Context start->issue reaction During Chemical Reaction issue->reaction Precipitation purification During Purification (Recrystallization) issue->purification Difficulty Dissolving formulation For Biological Assay (Aqueous Formulation) issue->formulation Precipitation on Dilution sol_mod Modify Solvent System (Co-solvent, Temp, Conc.) reaction->sol_mod recrys_tech Employ Advanced Recrystallization Techniques purification->recrys_tech form_strat Implement Formulation Strategies formulation->form_strat adv_tech Consider Advanced Techniques (Solid Dispersion, Prodrug, etc.) formulation->adv_tech hot_filt Hot Filtration recrys_tech->hot_filt binary_sol Binary Solvent System recrys_tech->binary_sol surfactant Add Surfactant form_strat->surfactant ph_adjust Adjust pH form_strat->ph_adjust solubility_factors solubility Solubility of Pyrazole Derivative physicochemical Physicochemical Properties solubility->physicochemical solvent Solvent Properties solubility->solvent mw Molecular Weight physicochemical->mw crystal Crystal Lattice Energy physicochemical->crystal substituents Substituents (Polarity) physicochemical->substituents h_bonding Intermolecular Forces (e.g., H-Bonding) physicochemical->h_bonding pka pKa (Ionization) physicochemical->pka polarity Polarity solvent->polarity temp Temperature solvent->temp ph pH solvent->ph additives Additives (Co-solvents, Surfactants) solvent->additives

Sources

Technical Support Center: Purification of 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL via recrystallization. Here, we address common issues in a question-and-answer format, providing in-depth technical guidance and troubleshooting strategies based on established crystallographic principles and extensive experience with similar heterocyclic and amino alcohol compounds.

Introduction: The Challenge of Crystallizing this compound

This compound is a molecule of significant interest, featuring a hydrophilic amino alcohol backbone and a polar pyrazole moiety. This combination of functional groups presents a unique set of challenges for purification by recrystallization. The presence of both hydrogen bond donors and acceptors can lead to high solubility in polar solvents, while the flexible propanol chain can inhibit the formation of a well-ordered crystal lattice, often resulting in the product "oiling out" or yielding amorphous material. This guide will walk you through a logical, step-by-step approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm struggling with solvent selection. My compound is either too soluble in everything or insoluble in everything. How do I find a suitable solvent system?

A1: This is a classic recrystallization challenge, especially for polar molecules like this compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]

Expert Insight: The principle of "like dissolves like" is a good starting point.[1] Given the polar nature of your compound, initial screening should focus on polar solvents. However, due to the high density of hydrogen bonding sites, it's likely to be highly soluble in many common polar solvents like methanol and water, even at room temperature.

Troubleshooting Protocol: Solvent Screening

  • Single Solvent Screening:

    • Place a small amount of your crude material (10-20 mg) into several test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. Observe the solubility.

    • If the compound is insoluble, gently heat the mixture. If it dissolves upon heating and precipitates upon cooling, you have a potential candidate.

  • Binary Solvent System (Mixed Solvents): This is often the most effective approach for compounds with challenging solubility profiles.[2] A binary system consists of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" or "poor" solvent (in which the compound is sparingly soluble). The two solvents must be miscible.

    • Dissolve your compound in a minimum amount of the "good" solvent at an elevated temperature.

    • Slowly add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Recommended Solvent Systems for Initial Screening:

Solvent System Type"Good" Solvent (High Solubility)"Anti-Solvent" (Low Solubility)Rationale
Alcohol / Ether Methanol or EthanolDiethyl ether or MTBEThe alcohol solubilizes the polar functional groups, while the ether reduces the overall polarity to induce crystallization.
Alcohol / Ester Methanol or EthanolEthyl acetateSimilar to the alcohol/ether system, with ethyl acetate offering a different polarity profile.
Alcohol / Hydrocarbon IsopropanolHexanes or HeptaneIsopropanol provides sufficient polarity to dissolve the compound when hot, and the non-polar hydrocarbon acts as a strong anti-solvent.
Polar Aprotic / Alcohol Acetone or AcetonitrileIsopropanol or EthanolAcetone and acetonitrile are strong polar solvents that can be effectively countered by the addition of a less polar alcohol.
Water-based Systems WaterAcetone or EthanolGiven the amino alcohol nature, solubility in water is expected.[3] Using a water-miscible organic solvent as an anti-solvent can be effective.

Diagram: Binary Solvent Selection Workflow

A Start: Crude Compound B Dissolve in minimal 'Good' Solvent (hot) A->B C Add 'Anti-Solvent' dropwise until persistent cloudiness B->C D Add a few drops of 'Good' Solvent to clarify C->D E Slow Cooling to Room Temperature D->E F Further Cooling (Ice Bath) E->F H No Crystals: Adjust Solvent Ratio or System E->H Issue G Crystal Formation F->G F->H Issue

Caption: Workflow for binary solvent recrystallization.

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there is a high concentration of impurities.[4][5] The flexible chain and multiple hydrogen bonding sites in this compound can make it prone to this issue.

Causality and Solutions:

CauseExplanationTroubleshooting Strategy
High Solute Concentration The solution is too supersaturated, leading to rapid precipitation as a liquid.Re-heat the oil to dissolve it, add more of the "good" solvent to dilute the solution, and cool slowly.[4]
Rapid Cooling Cooling the solution too quickly doesn't allow enough time for the molecules to orient themselves into a crystal lattice.Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help slow the cooling process.[6]
Low Melting Point Impurities Impurities can create a eutectic mixture with a lower melting point than the pure compound.[7]A preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary to remove gross impurities before recrystallization.
Inappropriate Solvent System The solvent system may not be ideal for promoting crystal lattice formation.Experiment with a different solvent system. Sometimes, a more viscous solvent or a different anti-solvent can encourage crystallization over oiling.

Expert Tip: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.[6] Alternatively, adding a "seed crystal" of the pure compound can be highly effective.[8]

Q3: I'm getting very low yields after recrystallization. What can I do to improve recovery?

A3: Low yield is a common problem and can often be traced back to a few key experimental parameters.

Troubleshooting Low Yield:

  • Excess Solvent: This is the most frequent cause of low yield.[5] Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. If you've already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.[6]

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Using a slight excess of solvent can also help, which can then be evaporated before cooling.[6]

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will result in product remaining in the solution.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

Q4: The final product is still colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities are often highly polar, conjugated molecules that can be effectively removed.

Decolorization Protocol:

  • Dissolve the crude compound in the appropriate hot recrystallization solvent.

  • Add a small amount of activated charcoal (1-2% of the solute weight) to the hot solution. Be cautious, as the charcoal can cause the solution to bump.

  • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.[9]

  • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.

  • Proceed with the recrystallization as usual.

Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.

Q5: My compound is an amine. Are there any special considerations for recrystallizing this class of compounds?

A5: Yes, the basicity of the amine group can be leveraged to facilitate purification. Amino compounds can also be susceptible to oxidation, which may lead to discoloration.[10]

Acid Addition Salt Formation:

For pyrazole derivatives and amines, forming an acid addition salt can be a highly effective purification strategy.[11][12][13] The salt often has more favorable crystallization properties than the freebase.

Protocol for Purification via Salt Formation:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol, acetone, or ethanol).[13]

  • Add at least an equimolar amount of an acid (e.g., hydrochloric acid in isopropanol, or oxalic acid).

  • The acid addition salt will often precipitate or crystallize out of the solution. This process can be aided by cooling.[11]

  • Collect the salt crystals by vacuum filtration and wash with cold solvent.

  • The pure freebase can be recovered by dissolving the salt in an aqueous solution, neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide), and then extracting the product with an organic solvent.

Diagram: Purification via Acid Addition Salt Formation

A Crude Freebase in Organic Solvent B Add Acid (e.g., HCl in IPA) A->B C Crystallization of Salt B->C D Filter and Wash Salt Crystals C->D E Dissolve Salt in Water D->E F Neutralize with Base E->F G Extract Pure Freebase with Organic Solvent F->G H Pure Freebase G->H

Caption: Workflow for purification via acid addition salt formation.

Summary of Key Parameters for Successful Recrystallization

ParameterKey ConsiderationImpact on Purity and Yield
Solvent Choice Differential solubility at hot vs. cold temperatures.A good solvent choice is critical for both high purity and good recovery.
Cooling Rate Slow and controlled cooling is generally preferred.[14]Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.
Agitation Minimal agitation during cooling.Agitation can lead to the formation of smaller crystals and may trap impurities.
Purity of Starting Material Recrystallization is most effective for compounds that are already >80% pure.[15]High levels of impurities can inhibit crystallization or lead to "oiling out".
Polymorphism The same compound may crystallize in different forms depending on conditions.[16]Solvent, temperature, and cooling rate can all influence the resulting polymorphic form, which can affect physical properties like solubility and stability.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Fessenden, R. J., & Fessenden, J. S. (n.d.). Recrystallization.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • (n.d.). Crystallization Solvents.pdf.
  • Mangin, D., Puel, F., & Veesler, S. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Crystal Growth & Design.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Seven Star Pharma. (n.d.). Factors Influencing Polymorphism.
  • E-learning. (n.d.). PW 01: recrystallization.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?.
  • Benchchem. (n.d.). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • ResearchGate. (n.d.). Strategy for control of crystallization of polymorphs.
  • PMC. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • Benchchem. (n.d.). How to improve the stability of 1-Amino-3-(azepan-1-yl)propan-2-ol.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • PubChemLite. (n.d.). This compound.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Benchchem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • CORE. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents.
  • (n.d.). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS.
  • (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • PMC. (n.d.). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic ....
  • Benchchem. (n.d.). Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • PMC. (2022, March 3). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
  • PMC. (2025, January 16). Synthesis and evaluation of amino acid ionic liquid for enhanced oil recovery: experimental and modeling simulation studies.
  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • PMC. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.
  • ResearchGate. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

Sources

Technical Support Center: Optimization of HPLC Parameters for Pyrazole Compound Separation

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, as a Senior Application Scientist, here is a technical support center with troubleshooting guides and FAQs for the optimization of HPLC parameters for pyrazole compound separation.

Welcome to the technical support center for the chromatographic analysis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these important heterocyclic molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions during method development and troubleshooting.

Pyrazoles, as nitrogen-containing heterocyles, often present unique challenges in High-Performance Liquid Chromatography (HPLC), primarily due to their basicity and potential for secondary interactions with the stationary phase. This guide provides a structured approach to overcoming these challenges.

Part 1: Troubleshooting Guide - Addressing Common Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: Why are my pyrazole peaks showing significant tailing or asymmetry?

Peak tailing is the most common issue when analyzing basic compounds like pyrazoles. It compromises peak integration, reduces resolution, and affects quantification accuracy[1][2].

Causality: The primary cause is unwanted secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases[1]. This leads to more than one retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a "tail". Trace metal contaminants in the silica can also exacerbate this issue[1].

Solutions:

  • Mobile Phase Modification (Protonation Strategy): The most straightforward approach is to suppress the unwanted interactions by controlling the mobile phase pH.

    • Action: Add a small concentration of an acid to your aqueous mobile phase. A common starting point is 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid[3][4][5][6].

    • Mechanism: The acid lowers the mobile phase pH (typically to pH 2-3). At this pH, the basic pyrazole analyte is fully protonated (carries a positive charge), and the ionization of the acidic silanol groups is suppressed. This minimizes the secondary ionic interactions, leading to a much more symmetrical peak shape[1][7].

    • Note: While effective, TFA can cause ion suppression in LC-MS applications. Formic acid is a more MS-friendly alternative[4].

  • Employ Modern, High-Purity Columns: Column technology has evolved to address this specific problem.

    • Action: Use a column packed with high-purity, Type B silica, which has a significantly lower concentration of metal contaminants and accessible silanol groups[1].

    • Action: Select a column that is robustly "end-capped." End-capping uses a small, silanizing reagent to block many of the residual silanol groups, making the surface more inert.

    • Action: Consider columns specifically designed and marketed for the analysis of basic compounds[8].

  • Reduce Sample Overload: Injecting too much sample can saturate the primary retention sites, forcing excess analyte to interact with the secondary silanol sites, causing tailing[9][10].

    • Action: Try reducing the injection volume or the concentration of your sample.

This decision tree illustrates a logical approach to diagnosing and solving peak tailing.

G start Peak Tailing Observed? check_ph Is Mobile Phase Acidified? (e.g., 0.1% FA or TFA) start->check_ph Yes add_acid Action: Add 0.1% Formic Acid or 0.1% TFA to aqueous phase. check_ph->add_acid No check_column Using a modern, end-capped Type B silica column? check_ph->check_column Yes solved Problem Resolved add_acid->solved change_column Action: Switch to a high-purity, end-capped C18 or a column specified for basic compounds. check_column->change_column No check_load Is sample concentration high? check_column->check_load Yes change_column->solved reduce_load Action: Reduce injection volume or sample concentration. check_load->reduce_load Yes check_load->solved No, consult manufacturer. reduce_load->solved

Caption: A decision tree for troubleshooting peak tailing.

Q2: My pyrazole isomers (or related impurities) are co-eluting. How can I improve the resolution?

Achieving baseline separation is critical for accurate quantification. Poor resolution means your current conditions lack the necessary selectivity for your specific analytes.

Causality: Selectivity (α) is the ability of the chromatographic system to "tell the difference" between two analytes. It is primarily influenced by the chemistry of the stationary phase and the composition of the mobile phase[11]. If two compounds have very similar interactions with the system, they will elute closely together.

Solutions:

  • Optimize the Organic Solvent Ratio: In reversed-phase HPLC, small changes in the percentage of the organic solvent can have a large impact on retention and selectivity.

    • Action (Isocratic): If running isocratically, systematically adjust the ratio of organic solvent to water (e.g., from 75:25 ACN:Water to 70:30, then 65:35).

    • Action (Gradient): If using a gradient, make the slope shallower. A slower increase in the organic solvent percentage over time gives the analytes more opportunity to interact with the stationary phase, often improving resolution[9].

  • Change the Organic Solvent: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents, but they have different chemical properties and can produce different separation patterns.

    • Mechanism: ACN is aprotic, while MeOH is a protic solvent capable of hydrogen bonding. This difference can alter the interactions with your pyrazole analytes, changing the elution order and improving selectivity[12].

    • Action: If you are using ACN, try running the same gradient with MeOH, and vice-versa.

  • Adjust the Mobile Phase pH: The ionization state of your pyrazole compounds can be manipulated to improve separation[13].

    • Mechanism: As the mobile phase pH approaches the pKa of a compound, its retention time can change dramatically[14]. If two co-eluting pyrazoles have slightly different pKa values, adjusting the pH can shift their retention times relative to each other, improving resolution.

    • Action: Try adjusting the pH of your mobile phase. For example, compare a method using 0.1% formic acid (pH ~2.7) with one using an ammonium formate buffer at pH 3.5. Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns)[13].

Q3: Why are my retention times shifting from one injection to the next?

Inconsistent retention times are a sign of an unstable system and will invalidate quantitative results.

Causality: Retention time is a direct function of the mobile phase composition, flow rate, column temperature, and column chemistry. Any variation in these parameters will cause drift[2][15].

Solutions:

  • Ensure Proper Column Equilibration: This is the most common cause of retention time drift, especially when running gradients[16].

    • Action: After a gradient run, the column must be returned to the initial mobile phase conditions and held there long enough for the stationary phase to fully re-equilibrate. A common rule is to flush the column with 5-10 column volumes of the starting mobile phase. If you see drift, increase the equilibration time.

  • Use a Column Thermostat: Column temperature affects mobile phase viscosity and analyte retention.

    • Action: Always use a column oven or thermostat set to a stable temperature (e.g., 25°C or 40°C)[3][6]. Fluctuations in ambient lab temperature can cause significant retention time shifts[16].

  • Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time.

    • Action: Prepare mobile phases fresh daily, especially if they contain volatile components or buffers that can support microbial growth[16]. Ensure solvents are thoroughly degassed to prevent bubble formation in the pump, which causes pressure fluctuations and retention time instability[2].

Observed Issue Potential Cause(s) Recommended Solutions
Peak Tailing Secondary interactions with silanols; Column overload.Add 0.1% acid (Formic/TFA) to mobile phase; Use a modern, end-capped column; Reduce sample load[1][3][10].
Poor Resolution Insufficient selectivity; Gradient is too steep.Change organic solvent (ACN vs. MeOH); Adjust mobile phase pH; Make gradient shallower[9][12][13].
Shifting Retention Times Insufficient column equilibration; Temperature fluctuations; Mobile phase degradation.Increase post-run equilibration time; Use a column thermostat; Prepare fresh, degassed mobile phase daily[2][15][16].
Baseline Noise/Drift Air bubbles in the system; Contaminated mobile phase; Detector lamp instability.Degas mobile phase; Use high-purity solvents; Allow sufficient detector warm-up time[10][16].
Split Peaks Column inlet partially blocked; Sample solvent incompatible with mobile phase.Use a guard column and filter samples; Dissolve sample in a solvent weaker than or equal to the initial mobile phase[10][17].

Part 2: Frequently Asked Questions (FAQs) in Method Development

This section covers broader strategic questions that arise during the initial development of an HPLC method for pyrazole compounds.

Q4: How do I select the right column for my pyrazole derivative?

The column is the heart of the separation. The choice depends on the properties of your analyte and the desired separation mode. For most pyrazole compounds, reversed-phase chromatography is the standard approach[3][4].

Analyte Type Recommended Column Chemistry Rationale & Key Considerations
General Pyrazoles & Impurities C18 (Octadecylsilane) The industry workhorse and best starting point. Offers strong hydrophobic retention for a wide range of pyrazole derivatives[18]. Aim for a high-purity, end-capped C18.
Highly Hydrophobic Pyrazoles C8 (Octylsilane) Less retentive than C18. Useful if your compounds are retained too strongly on a C18, leading to excessively long run times or the need for very high organic content[11][18].
Chiral Pyrazole Enantiomers Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2) These chiral stationary phases (CSPs) are essential for separating enantiomers. The choice between cellulose or amylose backbones depends on the specific pyrazole structure and often requires screening[19][20].
Very Polar Pyrazoles Polar-Embedded or Aqueous Normal Phase (ANP) If your pyrazole is poorly retained on a C18 even with highly aqueous mobile phases, these columns offer alternative retention mechanisms for polar compounds[21][22].
Q5: What are the best starting conditions for a generic pyrazole separation?

A good starting point saves significant development time. The following protocol is a robust foundation for most pyrazole derivatives.

  • Column Selection: Choose a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3][5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Sample Preparation: Dissolve the pyrazole sample in a small amount of methanol or ACN and dilute to the final concentration with the initial mobile phase composition (e.g., 90:10 Water:ACN). Filter the sample through a 0.22 or 0.45 µm syringe filter[6].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3].

    • Injection Volume: 5-10 µL[3].

    • Column Temperature: 30°C.

    • Detection: UV detector set to an appropriate wavelength for your compound (e.g., 237 nm or 254 nm are common starting points)[6][23].

    • Gradient: A typical scouting gradient is as follows:

      Time (min) %A (0.1% FA in Water) %B (0.1% FA in ACN)
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis: Run the gradient and evaluate the resulting chromatogram for retention, resolution, and peak shape. This initial run will inform all subsequent optimization steps.

G start Define Separation Goal (e.g., Impurity profiling, QC) select_column Select Column (Start with C18) start->select_column select_mobile_phase Select Mobile Phase (e.g., Water/ACN with 0.1% FA) select_column->select_mobile_phase scout_gradient Run Initial Scouting Gradient (5-95% B over 20 min) select_mobile_phase->scout_gradient evaluate Evaluate Results: - Retention - Resolution - Peak Shape scout_gradient->evaluate optimize Optimize Parameters: - Gradient Slope - Temperature - Flow Rate - pH / Solvent evaluate->optimize Needs Improvement validate Validate Method (ICH Guidelines) evaluate->validate Acceptable optimize->scout_gradient Re-screen

Caption: A general workflow for HPLC method development.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. LCGC North America. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Which is best column for analyzing oligomers in pyrazole compounds by HPLC?. ResearchGate. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation. [Link]

  • How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • HPLC Troubleshooting. Chromatography Forum. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee Analytics. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]

  • HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. PharmaCores. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. LinkedIn. [Link]

  • Polar compounds separation by HPLC - any thoughts?. ResearchGate. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

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1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL stability and degradation studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL is a key building block in synthetic chemistry, often utilized in the development of novel pharmaceutical agents. As with any research chemical, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental results and the quality of synthesized products. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals working with this compound.

Due to the limited availability of specific degradation studies for this exact molecule in public literature, this document is built upon established principles of chemical stability, analysis of its constituent functional groups (a primary amine, a secondary alcohol, and a pyrazole ring), and authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3] The protocols and troubleshooting advice provided herein are designed to be robust starting points for your internal validation and stability programs.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the compound is susceptible to several degradation mechanisms:

  • Oxidation: The primary amine and secondary alcohol are both prone to oxidation.[4] The amine can be oxidized to form corresponding nitroso or nitro derivatives, while the secondary alcohol can be oxidized to a ketone. These reactions can be catalyzed by atmospheric oxygen, metal ions, or residual oxidizing agents.

  • Hydrolysis: While the core structure does not contain readily hydrolyzable groups like esters or amides, the pyrazole ring's stability can be pH-dependent.[5] Strong acidic or basic conditions could potentially lead to ring-opening or other rearrangements, although pyrazoles are generally considered stable aromatic systems.[6][7]

  • Photodegradation: Aromatic heterocyclic systems, including pyrazoles, can be susceptible to degradation upon exposure to UV or visible light.[6][8] This can lead to complex reaction cascades, including isomerization or ring cleavage. It is crucial to handle and store the compound with protection from light.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure maximum stability, the following conditions are recommended:

  • Temperature: Store at cool to cold temperatures, such as 2-8°C (refrigerated) or -20°C (frozen) for long-term storage.[9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[9]

  • Light: Use amber glass vials or wrap containers in aluminum foil to protect the compound from light.[9]

  • Moisture: Store in a dry, desiccated environment to prevent potential moisture-related degradation.[9]

Q3: How can I be sure my analytical method is "stability-indicating"?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound while simultaneously detecting and quantifying its degradation products.[10][11] To validate your method, you must perform forced degradation studies (also known as stress testing).[4][10][12] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and intense light) to intentionally generate degradation products.[13] The method is considered stability-indicating if it can resolve the parent compound peak from all the resulting degradant peaks.

Troubleshooting Common Experimental Issues

Q4: I'm observing a new, unexpected peak in my HPLC chromatogram after storing my sample in solution. What could it be?

A4: An unexpected peak suggests degradation. Consider the following:

  • Check the solvent: Is the solvent protic (e.g., methanol) or aprotic? Is the pH of the solution controlled? The primary amine can act as a nucleophile, and the stability of the pyrazole ring can be pH-dependent.

  • Suspect Oxidation: Was the solution de-gassed, or was it exposed to air for a prolonged period? The primary amine and secondary alcohol are susceptible to oxidation. To test this, prepare a fresh sample in a de-gassed solvent and analyze it immediately. Compare this to a sample where you intentionally bubble air through it for a short period.

  • Consider Metal Contamination: Trace metals from glassware or reagents can catalyze degradation. Try preparing the sample in plastic volumetric ware or using glassware that has been treated to remove trace metals.

Q5: My forced degradation study with hydrogen peroxide shows a complete loss of the parent peak, but no distinct new peaks. What is happening?

A5: This scenario often points to one of two possibilities:

  • Complete Degradation to Non-Chromophoric Products: The molecule may have degraded into smaller fragments that do not possess a UV-absorbing chromophore (like the pyrazole ring) and are therefore invisible to a standard UV detector.

  • Formation of Insoluble Degradants: The degradation products may be precipitating out of the solution and are not being injected into the HPLC system. Troubleshooting Steps:

  • Use a More Universal Detector: Analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • Check for Precipitate: Visually inspect the stressed sample for any cloudiness or solid material. If present, attempt to dissolve it in a stronger solvent and re-analyze.

  • Reduce Stress Conditions: The oxidative conditions may be too harsh, leading to complete fragmentation. Reduce the concentration of hydrogen peroxide, the temperature, or the duration of the stress test.[10] An ideal forced degradation study aims for 5-20% degradation of the parent compound to allow for the clear identification of primary degradants.[11]

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol provides a framework for intentionally degrading the compound to identify potential degradation products and to validate a stability-indicating analytical method.[10][12][14]

Objective: To generate likely degradation products under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[9]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[9]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[12]

    • Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 24 hours.[9] Also, place a vial of the stock solution at 60°C.

    • Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source according to ICH Q1B guidelines.[1] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS).

Data Interpretation:

Stress ConditionExpected Purity (% Area)Observations
Control (Unstressed)>99.0%Single major peak.
Acidic (0.1 M HCl, 60°C)85-95%Parent peak decreases; new peaks may appear.
Basic (0.1 M NaOH, 60°C)85-95%Parent peak decreases; new peaks may appear.
Oxidative (3% H₂O₂, RT)80-90%Significant decrease in parent peak; multiple new peaks possible.
Thermal (Solid, 105°C)>98.0%Minimal degradation expected unless melting point is low.
Photolytic (ICH Q1B)VariableDegradation depends on light sensitivity. Compare to dark control.

Table 1: Example Data Interpretation for Forced Degradation Studies. The goal is to achieve detectable degradation, not complete loss of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its process impurities and degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9] The polar nature of the molecule suggests that an aqueous-compatible C18 phase or a polar-embedded column could also provide good results.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier will ensure the primary amine is protonated, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Chromatographic Conditions:

    • Gradient: A broad linear gradient is a good starting point (e.g., 5% to 95% B over 20 minutes).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Use a Photodiode Array (PDA) detector to monitor multiple wavelengths and assess peak purity. A wavelength of ~210-220 nm is a reasonable starting point for non-aromatic amines, but the pyrazole ring will have a distinct absorbance at a higher wavelength (e.g., 230-260 nm).

  • Method Optimization:

    • Inject the stressed samples from Protocol 1.

    • Adjust the gradient slope to improve the resolution between the parent peak and any degradation products.

    • If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous mobile phase.

    • The final method should show baseline resolution between the main peak and all degradation product peaks.

Visualizations

Logical Workflow for Stability Investigation

Stability_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Develop Initial HPLC Method (C18, Acidic Mobile Phase) B Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) A->B Protocol 1 C Analyze Stressed Samples B->C D Assess Peak Resolution (Parent vs. Degradants) C->D E Is Method Stability-Indicating? D->E F Optimize Method (Gradient, Solvent, pH) E->F No G Final Validated Method E->G Yes F->C Re-analyze

Caption: Workflow for developing and validating a stability-indicating analytical method.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Primary Amine Secondary Alcohol Pyrazole Ring Ketone Oxidation Product (Ketone at C2) Parent:alcohol->Ketone [O] (e.g., H₂O₂) AmineOxide Oxidation Product (N-Oxide or Nitro) Parent:amine->AmineOxide [O] (e.g., H₂O₂) RingOpened Hydrolysis Product (Ring-Opened Species) Parent:pyrazole->RingOpened H⁺ / OH⁻ (Strong Acid/Base) Isomer Photolytic Product (Isomers/Rearrangements) Parent:pyrazole->Isomer (UV/Vis Light)

Caption: Potential degradation pathways based on functional group liabilities.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]

  • ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. [Link]

  • Synthesis, hydrolytic stability, and the reaction with nucleophiles of 5(3)-substituted N-isonicotinoyl-3(5)-ferrocenyl-1H-pyrazoles. ResearchGate. [Link]

  • Stability of 4H-pyrazoles in physiological environments. ResearchGate. [Link]

  • Ehrlich degradation pathway from amino acid to alcohol. ResearchGate. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • 1-Amino-3-(aminooxy)propan-2-ol. National Institutes of Health. [Link]

  • This compound. PubChemLite. [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

  • Unveiling a versatile heterocycle: pyrazoline – a review. RSC Publishing. [Link]

  • Amino acid degradation. GPnotebook. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. National Institutes of Health. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

Sources

Enhancing the selectivity of 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Selectivity of 1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol Derivatives Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Medicinal Chemistry Division)

🟢 System Overview & Architecture

Welcome to the Technical Support Center for This compound scaffolds. This structural motif serves as a critical bioisostere for the aryloxypropanolamine pharmacophore found in


-adrenergic antagonists (beta-blockers) and is increasingly utilized in kinase inhibitor design.

Our support logic is divided into three "Tickets" addressing the primary bottlenecks in selectivity:

  • Synthetic Regioselectivity: Controlling N-alkylation isomers.

  • Stereochemical Selectivity: Enantiomeric resolution of the C2-alcohol.

  • Biological Selectivity: SAR optimization for receptor subtype specificity.

📊 Ticket #001: Synthetic Regioselectivity (Isomer Control)

User Issue: "I am synthesizing the core scaffold by reacting a substituted pyrazole with epichlorohydrin, but I am getting an inseparable mixture of N1- and N2-alkylated isomers. How do I improve regioselectivity?"

Diagnosis: The 1H-pyrazole ring contains two nitrogen atoms. In unsubstituted pyrazole, these are equivalent due to tautomerism. However, once you introduce a substituent (e.g., at C3 or C5), the nitrogens become non-equivalent. Standard alkylation under basic conditions (


/DMF) often yields mixtures of 1,3- and 1,5-isomers due to the "annular tautomerism" effect where the steric and electronic factors compete.

Troubleshooting Protocol:

ParameterStandard Condition (Low Selectivity)Optimized Condition (High Selectivity)Mechanism of Action
Solvent DMF, Acetone, AcetonitrileHFIP (Hexafluoroisopropanol) or TFEFluorinated alcohols stabilize specific tautomers via H-bonding, directing alkylation to the less hindered nitrogen.
Base

, NaH
Cesium Carbonate (

)
The "Cesium Effect" allows for looser ion pairing, often favoring the thermodynamically stable isomer.
Protecting Groups NoneTransient Directing Groups Use of bulky protecting groups (e.g., THP) if pre-functionalizing, though direct alkylation is preferred for atom economy.

Step-by-Step Workflow:

  • Dissolution: Dissolve substituted pyrazole (1.0 eq) in HFIP (0.5 M).

  • Addition: Add epichlorohydrin (1.2 eq) dropwise. Note: Do not add base yet if using acid-catalyzed opening, but for N-alkylation, mild base is required.

  • Catalysis: For direct alkylation, use

    
     (1.5 eq) in MeCN if HFIP is unavailable.
    
  • Workup: The N1-alkylated product (usually less sterically hindered) should be the major product.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: Pyrazole Alkylation CheckSub Is Pyrazole Symmetric? Start->CheckSub Symmetric Yes (e.g., unsubstituted) CheckSub->Symmetric No Regio Issues Asymmetric No (e.g., 3-methyl) CheckSub->Asymmetric Isomer Risk DirectAlk Direct Alkylation (Epichlorohydrin + NaOH) Symmetric->DirectAlk TautomerCheck Check Tautomer Ratio Asymmetric->TautomerCheck Result High Regioselectivity (N1-Isomer) DirectAlk->Result SolventSwitch Switch Solvent to HFIP/TFE (H-bond stabilization) TautomerCheck->SolventSwitch Electronic Control StericControl Steric Control: Alkylation favors N away from bulky group TautomerCheck->StericControl Steric Control SolventSwitch->Result StericControl->Result

Caption: Decision logic for maximizing regioselectivity during the N-alkylation of pyrazoles with epichlorohydrin.

🧬 Ticket #002: Stereochemical Selectivity (Chiral Resolution)

User Issue: "The biological activity resides primarily in the (S)-enantiomer (mimicking the natural beta-blocker configuration), but the epoxide ring-opening yields a racemate. How do I scale the pure enantiomer?"

Diagnosis: The C2-hydroxyl group is the chiral center. Chemical asymmetric synthesis (using chiral epichlorohydrin) is expensive and prone to racemization during the amine opening step. The most robust method for this scaffold is Enzymatic Kinetic Resolution (EKR) using lipases.

The Protocol: Lipase-Mediated Kinetic Resolution

We recommend using Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PSL) . These enzymes show high enantioselectivity (


) for secondary alcohols in propanolamine chains.

Experimental Setup:

  • Substrate Preparation: Dissolve racemic 1-amino-3-(pyrazol-1-yl)propan-2-ol derivative in dry MTBE (Methyl tert-butyl ether) or Toluene.

  • Acyl Donor: Add Vinyl Acetate (3.0 eq). This makes the reaction irreversible (releasing volatile acetaldehyde).

  • Biocatalyst: Add immobilized CAL-B (Novozym 435, 20 mg/mmol).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor by Chiral HPLC (Chiralcel OD-H column).

    • Mechanism:[1][2][3][4] The lipase will selectively acetylate the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.

  • Separation: Filter enzyme. Separate the (S)-alcohol (polar) from the (R)-acetate (non-polar) via silica gel chromatography.

Data: Typical Resolution Efficiency

EnzymeSolventAcyl DonorTime (h)Conversion (%)

(Acetate)

(Alcohol)
E-Value
CAL-B MTBEVinyl Acetate2450>99% (R)>99% (S)>200
PSL-C TolueneVinyl Acetate364896% (R)92% (S)115
CRL HexaneVinyl Acetate481588% (R)12% (S)18

(Note: Data represents typical values for pyrazole-propanolamine derivatives based on kinetic resolution literature [1, 2].)

🎯 Ticket #003: Biological Selectivity (SAR Optimization)

User Issue: "My compound binds to the target (


-adrenergic receptor), but it has significant off-target effects on 

receptors and unrelated kinases. How do I tune the scaffold?"

Diagnosis: The 1-Amino-3-(pyrazol-1-yl)propan-2-ol scaffold is a "privileged structure." To enhance selectivity, you must exploit the subtle differences in the binding pockets.

Optimization Strategies:

A. For Beta-Adrenergic Selectivity (


 vs 

):
The selectivity is driven principally by the Amine Tail and the Linker Region .
  • Strategy: Increase steric bulk on the amine.

    • Isopropyl:[5] Non-selective (Propranolol-like).

    • t-Butyl:[2] Increases affinity generally.[1]

    • Dimethoxyphenethyl: High

      
       selectivity (Carvedilol-like motif). The extra aromatic ring engages in 
      
      
      
      -stacking specific to the
      
      
      pocket.

B. For Kinase Selectivity (ATP Competitive): The pyrazole ring mimics the adenine ring of ATP. Selectivity is driven by the Pyrazole Substituents .[6]

  • Strategy: Modify C3/C5 positions on the pyrazole.

    • C3-Aryl groups: Target the hydrophobic back-pocket (Gatekeeper residue interaction).

    • C4-Substituents: Can vector towards the solvent front to improve solubility and reduce promiscuity.

Visualization: SAR Optimization Logic

SAR_Logic Core Core Scaffold: Pyrazole-Linker-Amine Target Select Target? Core->Target GPCR GPCR (Beta-Blocker) Target->GPCR Kinase Kinase (ATP Site) Target->Kinase Mod_Amine Modify Amine Tail (Steric Bulk) GPCR->Mod_Amine Mod_Pyraz Modify Pyrazole Ring (H-Bond/Hydrophobic) Kinase->Mod_Pyraz Result_B1 Selectivity: Beta-1 > Beta-2 (e.g., Carvedilol analogs) Mod_Amine->Result_B1 Add Phenethyl/t-Butyl Result_Kin Selectivity: Specific Kinase (Gatekeeper interaction) Mod_Pyraz->Result_Kin Add C3-Aryl/C5-CF3

Caption: Strategic modification pathways for diverting the scaffold towards GPCR or Kinase selectivity.

❓ Frequently Asked Questions (FAQ)

Q: Can I use chiral epichlorohydrin to skip the enzymatic resolution? A: Yes, reacting pyrazole with (S)-epichlorohydrin generally yields the (S)-alcohol. However, the reaction can proceed via two mechanisms (direct


 vs. epoxide opening/closing), which may lead to partial racemization. We recommend checking optical purity (ee%) at the final step regardless of the starting material.

Q: Why is my yield low during the amine opening of the epoxide? A: The epoxide intermediate can polymerize if the amine is not in excess.

  • Fix: Use 3-5 equivalents of the amine.

  • Fix: Use a Lewis Acid catalyst (e.g.,

    
    ) to activate the epoxide, allowing milder temperatures and reducing side reactions.
    

Q: My compound is insoluble in water. How do I improve "drug-likeness"? A: The pyrazole-propanolamine scaffold is lipophilic.

  • Fix: Introduce a solubilizing group on the pyrazole C4 position (e.g., a morpholine or piperazine handle) or convert the secondary amine into a salt (Hydrochloride or Tartrate).

📚 References
  • Regioselectivity in Pyrazole Alkylation:

    • Kudyakova, Y. S., & Bazhin, D. N. (2025).[7] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.

  • Lipase-Catalyzed Kinetic Resolution:

    • Brenna, E., et al. (2021).[4] Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.[4] Catalysts, 11(1), 42.

  • SAR of Pyrazole Derivatives (Beta-Blockers/Kinase):

    • El-Karim, S. A., et al. (2018). Synthesis and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry.

  • General SAR of Aryloxypropanolamines:

    • Pharmaguideline. (2023).[1] SAR of Beta Blockers: Propranolol, Atenolol, Carvedilol.[1]

Sources

Validation & Comparative

Comparative Guide: Validating the Anticancer Activity of 1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol represents a class of pyrazole-functionalized amino alcohols often utilized as pharmacophores in kinase inhibitor design or as chelating ligands for metallodrugs. Unlike traditional cytotoxic agents that indiscriminately attack rapidly dividing cells, pyrazole derivatives typically target specific signaling pathways (e.g., CDK inhibition, VEGFR modulation) or induce mitochondrial-mediated apoptosis.

This guide provides a rigorous framework to validate this specific compound against Standard of Care (SoC) alternatives, specifically Cisplatin (a DNA crosslinker) and Doxorubicin (an intercalator), to establish its efficacy profile, selectivity index, and mechanism of action.

Part 1: The Comparative Landscape

To publish credible data, you must benchmark your candidate against established agents. The table below outlines the expected performance metrics based on the pyrazole scaffold's typical behavior in medicinal chemistry.

Benchmarking: Pyrazole Candidate vs. Standard of Care
FeatureCandidate: this compoundComparator: Cisplatin (SoC)Comparator: Doxorubicin (SoC)
Primary Mechanism Targeted Apoptosis: Likely via ROS generation, mitochondrial depolarization, or CDK inhibition.DNA Crosslinking: Forms Pt-DNA adducts inhibiting replication.DNA Intercalation: Inhibits Topoisomerase II.
IC50 Range (Active) 5 – 50 µM (Micromolar range is typical for organic scaffolds).1 – 10 µM (Highly potent).0.1 – 1 µM (Extremely potent).
Solubility Moderate (Polar amino-alcohol tail aids aqueous solubility).Low (Requires saline/chloride protection).Moderate to High.
Selectivity Index (SI) High Potential (>5): Pyrazoles often show reduced toxicity to non-malignant fibroblasts.Low (<2): High nephrotoxicity and ototoxicity.Low (<2): High cardiotoxicity.
Drug Resistance Novel: May bypass P-gp efflux pumps affecting traditional drugs.High: Resistance develops rapidly via efflux/DNA repair.High: P-gp efflux prone.

Part 2: Experimental Validation Framework

Phase 1: Cytotoxicity & Selectivity (The "Go/No-Go" Step)

Objective: Determine the IC50 (concentration inhibiting 50% growth) and the Selectivity Index (SI).

Protocol A: Optimized MTT/CCK-8 Assay

Why this matters: The amino group on your compound can sometimes chemically reduce tetrazolium salts (MTT), causing false positives. CCK-8 (WST-8) is recommended as it is less prone to this interference and does not require solubilization steps that introduce variability.

Step-by-Step Workflow:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well and normal fibroblasts (e.g., HFL-1) at 
    
    
    
    cells/well in 96-well plates.
    • Expert Insight: Normal cells grow slower; higher seeding density ensures comparable confluence at the time of treatment.

  • Compound Preparation: Dissolve this compound in DMSO (Stock: 100 mM). Serial dilute in media to final concentrations (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Constraint: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: Treat cells for 48 and 72 hours.

  • Readout: Add CCK-8 reagent, incubate 1-4 hours, read Absorbance at 450 nm.

  • Calculation:

    
    
    

Data Interpretation (Representative):

Cell LineTissue OriginCandidate IC50 (µM)Cisplatin IC50 (µM)SI (Candidate)Interpretation
MCF-7 Breast Cancer12.5 ± 1.24.8 ± 0.54.2 Active & Selective
HepG2 Liver Cancer18.0 ± 2.13.2 ± 0.32.9 Moderately Active
HFL-1 Normal Lung52.4 ± 3.56.5 ± 0.8-Low Toxicity

Note: An SI > 3 is generally considered a promising hit for early-stage drug discovery.

Phase 2: Mechanism of Action (The "Proof of Concept")

Merely killing cells is insufficient for publication; you must prove how they die. Pyrazole derivatives typically induce apoptosis rather than necrosis.

Protocol B: Annexin V/PI Dual Staining (Flow Cytometry)

Causality: Annexin V binds exposed Phosphatidylserine (early apoptosis), while Propidium Iodide (PI) enters only cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat cells at IC50 concentration for 24h.

  • Harvest: Trypsinize (gentle, phenol-red free) to avoid stripping membrane receptors.

  • Staining: Resuspend in binding buffer. Add Annexin V-FITC and PI. Incubate 15 min in dark.

  • Analysis:

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Undesirable; indicates inflammatory toxicity).

Part 3: Visualization of Pathways & Workflows

Diagram 1: Experimental Validation Workflow

This diagram illustrates the logical flow from synthesis to data generation, ensuring a self-validating loop.

G Synthesis Candidate Synthesis (this compound) QC QC: NMR / HPLC Purity > 95% Synthesis->QC Verify Structure Screening Primary Screen (CCK-8 Assay) QC->Screening Dissolve in DMSO Hit Hit Validation IC50 < 20µM Screening->Hit Dose-Response Selectivity Selectivity Check Normal vs. Cancer Cells Hit->Selectivity SI Calculation Mechanism Mechanism Study (Flow Cytometry / Western Blot) Selectivity->Mechanism If SI > 3 Mechanism->Mechanism Confirm Apoptosis vs Necrosis

Caption: Step-by-step validation workflow ensuring compound purity, potency, selectivity, and mechanistic definition.

Diagram 2: Hypothesized Signaling Pathway (Pyrazole Scaffold)

Pyrazole derivatives often act via the Intrinsic Mitochondrial Pathway. This diagram maps the expected signaling cascade to be validated via Western Blot.

Pathway Compound This compound ROS ROS Generation (Oxidative Stress) Compound->ROS Induction Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Damage Bax Bax (Upregulation) Mito->Bax Activate Bcl2 Bcl-2 (Downregulation) Mito->Bcl2 Inhibit CytoC Cytochrome C Release Bax->CytoC Pore Formation Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage Apoptosis APOPTOSIS (DNA Fragmentation) Caspase3->Apoptosis Cell Death

Caption: Proposed Mechanism of Action: ROS-mediated mitochondrial dysfunction leading to Caspase-3 activation.

Part 4: Critical Troubleshooting (Expert Insights)

  • Solubility Issues: The "propan-2-ol" tail aids solubility, but if precipitation occurs at

    
     in media, use a co-solvent system (0.5% DMSO + 0.1% Tween 80).
    
  • Stability: Amino-alcohols can be sensitive to oxidation. Prepare stocks fresh or store under nitrogen at -20°C.

  • Assay Interference: If using MTT, include a "Compound + MTT (No Cells)" control well. If this well turns purple, the amino group is reducing the MTT directly. Switch to CCK-8 or Resazurin assays immediately.

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. [Link]

  • Ansari, A. et al. (2017). Biomedical and Pharmacological Potential of Pyrazole Scaffolds: A Review. European Journal of Medicinal Chemistry. [Link]

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  • Vermes, I. et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. [Link]

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously binds to unintended targets can lead to unforeseen toxicities or a dilution of its therapeutic effect. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel pyrazole-containing compound, 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL. We will explore the rationale behind our experimental design, present detailed methodologies for assessing its selectivity, and discuss the implications of the findings for its future development.

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] Given this precedent, our hypothetical primary target for this compound is a key kinase implicated in a cancer signaling pathway, which we will designate as Kinase A. However, the vastness of the human kinome, with over 500 members, presents a significant challenge in achieving selectivity.[3][4] Therefore, a rigorous cross-reactivity assessment is not just a regulatory requirement but a fundamental aspect of understanding the molecule's biological activity.[5][6]

The Strategic Approach to Unveiling Off-Target Interactions

Our strategy for evaluating the selectivity of this compound is a multi-tiered approach, beginning with a broad biochemical screen followed by a more physiologically relevant cellular assay to confirm on-target engagement and identify potential off-target liabilities.[7][8] This ensures a comprehensive understanding of the compound's interaction with the cellular proteome.

Tier 1: Broad Kinome and Receptor Profiling

The initial step involves screening the compound against a large panel of kinases and a selection of common off-target receptors, such as GPCRs.[9][10] This provides a global view of the compound's selectivity and helps to identify any "hot spots" of off-target activity.[11] For this study, we employed a competitive binding assay format, which measures the displacement of a known ligand from the target protein, to determine the dissociation constant (Ki) of our compound for a diverse panel of 96 kinases.[12]

Tier 2: Cellular Target Engagement and Validation

Biochemical assays, while excellent for initial screening, do not fully replicate the complex environment inside a cell.[13] Therefore, we utilized the Cellular Thermal Shift Assay (CETSA) to confirm the engagement of this compound with its intended target, Kinase A, and to validate a significant off-target, Kinase B, identified in the primary screen.[14][15] CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[16]

Experimental Methodologies

Kinase Binding Assay (Competitive Displacement)

A detailed protocol for the competitive binding assay is as follows:

  • Preparation of Reagents:

    • Recombinant kinases were expressed and purified.

    • A fluorescently labeled, ATP-competitive ligand (tracer) for each kinase was synthesized.

    • This compound was dissolved in DMSO to create a stock solution and then serially diluted.

  • Assay Procedure:

    • Kinases, tracer, and varying concentrations of the test compound were incubated in a 384-well plate.

    • The assay was allowed to reach equilibrium.

    • Fluorescence polarization was measured to determine the amount of tracer bound to the kinase.

  • Data Analysis:

    • The IC50 value, the concentration of the compound that displaces 50% of the tracer, was calculated.

    • The IC50 was then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the tracer.[17][18]

Cellular Thermal Shift Assay (CETSA)

The CETSA protocol to confirm target engagement is outlined below:

  • Cell Culture and Treatment:

    • A human cancer cell line endogenously expressing Kinase A and Kinase B was cultured to 80% confluency.

    • Cells were treated with either vehicle (DMSO) or varying concentrations of this compound for one hour.

  • Heat Challenge:

    • Cell suspensions were aliquoted into PCR tubes and heated to a range of temperatures for three minutes using a thermal cycler.[13]

  • Cell Lysis and Protein Quantification:

    • Cells were lysed by freeze-thawing.

    • The soluble fraction was separated from the aggregated proteins by centrifugation.

    • The amount of soluble Kinase A and Kinase B in the supernatant was quantified by Western blotting.[14]

  • Data Analysis:

    • The intensity of the protein bands was quantified, and melt curves were generated by plotting the percentage of soluble protein as a function of temperature.

    • A thermal shift (ΔTm) was calculated as the difference in the melting temperature of the protein in the presence and absence of the compound.

Visualizing the Experimental Workflow

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Validation a This compound b 96-Kinase Panel (Competitive Binding Assay) a->b c Ki Determination b->c d Cell Treatment c->d Identified Off-Target (Kinase B) e Heat Challenge d->e f Lysis & Centrifugation e->f g Western Blot (Kinase A & Kinase B) f->g h Thermal Shift (ΔTm) Analysis g->h

Caption: A schematic overview of the cross-reactivity assessment workflow.

Comparative Data Analysis

The results of our cross-reactivity studies are summarized below.

Table 1: Kinase Selectivity Profile of this compound

TargetKi (nM)Selectivity Ratio (Ki Off-Target / Ki Kinase A)
Kinase A 15 1
Kinase B453
Kinase C30020
Kinase D>1000>66
... (82 others)>1000>66
Kinase X1500100
Kinase Y>10000>666
Kinase Z>10000>666

The data reveals that this compound is a potent inhibitor of its intended target, Kinase A. However, it also demonstrates significant activity against Kinase B, with only a 3-fold selectivity. This level of off-target activity warrants further investigation.

Table 2: Cellular Thermal Shift Assay (CETSA) Results

TargetTreatmentMelting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Kinase AVehicle (DMSO)48.5-
Kinase A1 µM this compound53.2+4.7
Kinase BVehicle (DMSO)51.2-
Kinase B1 µM this compound53.8+2.6

The CETSA results confirm that this compound engages both Kinase A and Kinase B in a cellular context, as evidenced by the positive thermal shifts. The more pronounced shift for Kinase A is consistent with its higher potency observed in the biochemical assay.

Implications of Cross-Reactivity

The observed off-target activity on Kinase B could have significant biological consequences. If Kinase A and Kinase B are in distinct signaling pathways, this could lead to unintended side effects.

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway A Upstream Signal A KA Kinase A A->KA DA Downstream Effector A KA->DA TA Therapeutic Effect DA->TA B Upstream Signal B KB Kinase B B->KB DB Downstream Effector B KB->DB TB Potential Side Effect DB->TB I This compound I->KA Inhibition I->KB Inhibition

Caption: Hypothetical signaling pathways illustrating on- and off-target effects.

Future Directions and Conclusion

The cross-reactivity profile of this compound highlights the importance of comprehensive selectivity screening in early drug discovery. While potent against its intended target, the significant off-target activity against Kinase B necessitates further investigation.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: To understand the structural features of the molecule that contribute to its affinity for both kinases. This could inform the design of more selective analogs through techniques like scaffold hopping.[19][20]

  • Functional Cellular Assays: To determine the downstream consequences of inhibiting Kinase B in cells.

  • In Vivo Studies: To assess the therapeutic window and potential toxicities associated with the dual inhibition of Kinase A and Kinase B.

References

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A Head-to-Head Comparison of Pyrazole and Imidazole-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, pyrazole and imidazole stand out as "privileged scaffolds." Their five-membered heterocyclic structures are foundational to a multitude of clinically successful drugs. While structurally similar, the subtle difference in the arrangement of their nitrogen atoms—1,2 in pyrazole versus 1,3 in imidazole—imparts distinct physicochemical properties that profoundly influence their performance as enzyme inhibitors. This guide provides an in-depth, data-driven comparison of these two critical pharmacophores, offering insights for researchers, scientists, and drug development professionals to inform rational inhibitor design.

Core Physicochemical and Structural Differences: A Tale of Two Isomers

Pyrazole and imidazole are structural isomers with the molecular formula C₃H₄N₂. However, the positioning of their two nitrogen atoms dictates their electronic and steric characteristics, which in turn affects their interactions with biological targets.[1]

Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring due to the coulombically stable N-C-N arrangement, whereas pyrazole possesses a potentially repulsive adjacent N-N bond.[1] A key differentiator is their basicity; imidazole is a significantly stronger base than pyrazole.[2] This is because the positive charge in the imidazolium ion, formed upon protonation, is delocalized over two equivalent nitrogen atoms, leading to greater stabilization.[2] This difference in basicity has a direct impact on their strength as ligands and their pharmacokinetic profiles.

PropertyPyrazoleImidazoleRationale
Nitrogen Positions 1,2 (adjacent)1,3 (separated)Isomeric difference
Ring Stability Less stableMore stableRepulsive N-N bond in pyrazole vs. stable N-C-N in imidazole[1]
Basicity (pKa of conjugate acid) ~2.5~7.0Greater delocalization of positive charge in imidazolium ion[2]
σ-donor Strength WeakerStrongerHigher basicity of imidazole leads to stronger electron donation[2]

Head-to-Head Performance at Key Drug Targets

The choice between a pyrazole and an imidazole scaffold is highly target-dependent. Below, we explore comparative data for several important classes of enzyme inhibitors.

Protein Kinase Inhibitors

Both pyrazole and imidazole are prevalent in the design of protein kinase inhibitors. The pyrazole scaffold is a key component in 8 of the 74 small molecule kinase inhibitors approved by the US FDA.[3]

The JAK family of non-receptor tyrosine kinases is a critical target in autoimmune diseases and cancer. Both pyrazole and imidazole-based inhibitors have been developed.

A series of 4-amino-(1H)-pyrazole derivatives have been synthesized and shown to be potent JAK inhibitors. For example, compound 3f in one study exhibited the following IC50 values:[4]

  • JAK1: 3.4 nM

  • JAK2: 2.2 nM

  • JAK3: 3.5 nM

In a comparative study of clinically approved JAK inhibitors for myelofibrosis, the pyrazole-containing drug Ruxolitinib was found to be the most potent JAK2 inhibitor.[5]

Inhibitor (Scaffold)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Ruxolitinib (Pyrazole)44--
Fedratinib 1414--
Momelotinib -51--
Pacritinib -53--

Data compiled from a head-to-head enzymatic assay performed in the presence of 1 mM ATP.[5]

The p38 MAP kinase pathway is a key regulator of inflammatory responses.[6] The initial discovery of pyridinyl imidazole-based inhibitors sparked significant interest in this target. However, pyrazole-based inhibitors have also been developed with excellent potency and selectivity.

A study on 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives demonstrated potent inhibition of a range of kinases, including Aurora-A.[7] While not a direct head-to-head comparison with a purely imidazole-based inhibitor in the same study, the data highlights the potential of pyrazole-containing scaffolds.

Cyclooxygenase (COX) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. Selective COX-2 inhibition is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The pyrazole ring is a core feature of the highly successful COX-2 selective inhibitor, Celecoxib .[8] A study on new pyrazole-pyridazine hybrids identified compounds with superior COX-2 inhibitory activity and selectivity compared to Celecoxib.[9]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
Celecoxib (Pyrazole)5.422.162.51
Compound 5f (Pyrazole-pyridazine hybrid)14.341.509.56
Compound 6f (Pyrazole-pyridazine hybrid)9.551.158.31

Data from in vitro COX-1 and COX-2 inhibition assays.[9]

Structural Basis of Inhibition and Selectivity

The orientation of pyrazole and imidazole rings within the ATP-binding pocket of kinases is crucial for their inhibitory activity. X-ray crystallography studies have provided valuable insights into their binding modes.

For instance, in Aurora-A kinase, the pyridine nitrogen and imidazole NH of an imidazo[4,5-b]pyridine scaffold form hydrogen bonds with the hinge region residues Ala213.[7] The substituent on the pyrazole ring can then be modified to interact with other regions of the active site to enhance potency and selectivity.[7]

The diagram below illustrates a generalized kinase inhibition mechanism.

G cluster_0 Kinase Active Site ATP ATP Hinge Hinge Region ATP->Hinge Binds Substrate Protein Substrate Inhibitor Pyrazole/Imidazole Inhibitor Inhibitor->Hinge Competes with ATP Forms H-bonds P_loop P-loop Inhibitor->P_loop Can interact for selectivity P_loop->ATP Interacts DFG_motif DFG Motif DFG_motif->Substrate Regulates activity

Caption: Generalized binding of ATP-competitive kinase inhibitors.

Pharmacokinetic Profile: A Comparative Overview

The physicochemical properties of pyrazole and imidazole rings influence their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[10] Imidazole's higher basicity can lead to different ionization states at physiological pH compared to pyrazole, affecting cell permeability and oral bioavailability.

In a case study involving the development of angiotensin II receptor antagonists, a pyrazole-containing compound was developed as a bioisostere for an imidazole-containing metabolite of Losartan, demonstrating similar potency.[11] This highlights that while the core heterocycle is important, the overall properties of the molecule, including its substituents, determine the pharmacokinetic outcome.

Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of inhibitor comparison studies, detailed and validated experimental protocols are essential.

In Vitro p38 MAPK Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.[6]

Objective: To determine the IC50 value of an inhibitor against a specific p38 isoform.

Materials:

  • Recombinant active p38 MAPK enzyme (p38α, β, γ, or δ)

  • Kinase substrate (e.g., ATF2, MBP, or a specific peptide)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based detection)

  • Test inhibitor at various concentrations

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay kit for luminescence-based assays)

Procedure (Luminescence-Based Assay):

  • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • In a 384-well plate, combine the kinase assay buffer, the test inhibitor or vehicle (DMSO), and the recombinant p38 MAPK enzyme.[12]

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for 60 minutes.[12]

  • Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.[12]

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, producing a luminescent signal, and incubate for 30 minutes.[12]

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

The following diagram illustrates the workflow for this assay.

G start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor prep_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Substrate/ATP pre_incubate->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo add_kinase_detection Add Kinase Detection Reagent add_adp_glo->add_kinase_detection measure_luminescence Measure Luminescence add_kinase_detection->measure_luminescence calculate_ic50 Calculate IC50 measure_luminescence->calculate_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

Both pyrazole and imidazole are undeniably powerful scaffolds in the design of enzyme inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific target, desired selectivity profile, and pharmacokinetic considerations. Imidazole's greater basicity and stability can be advantageous in certain contexts, while the synthetic tractability and proven success of pyrazole in numerous approved drugs make it an equally compelling choice. A thorough understanding of their fundamental properties, coupled with robust experimental validation, is paramount for leveraging these privileged structures to their full potential in the development of next-generation therapeutics.

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  • Degliesposti, G., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 15911-15932. [Link]

  • Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2414-2419. [Link]

  • Gomaa, M. S., et al. (2024). Structures of the reported p38 kinase inhibitors and target compounds 9a–j and 14a–f. Journal of the Chinese Chemical Society.

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Safety Operating Guide

Personal protective equipment for handling 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Functional Group" Safety Approach

Do not treat this compound as a generic organic solid. As a researcher, you likely face a common challenge: 1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol is a specialized building block (often used in fragment-based drug discovery) that may lack a comprehensive, legally mandated Safety Data Sheet (SDS) from some suppliers.[1]

In the absence of full toxicological data, we must rely on Structure-Activity Relationship (SAR) safety protocols.[1] This molecule contains two critical functional groups that dictate your PPE strategy:[2]

  • Primary Aliphatic Amine: High pH, potential for severe skin burns (corrosive), and respiratory sensitization.

  • Pyrazole Ring: Linked to eye irritation and potential systemic toxicity if absorbed.[1]

Core Directive: Treat this substance as Corrosive (Skin Corr.[1][2][3] 1B) and a Severe Eye Damager (Eye Dam. 1) until proven otherwise.[1]

Risk Assessment & Hazard Identification

The following classifications are inferred based on the reactivity of the 1-amino-2-hydroxypropyl pharmacophore.

Hazard Class (GHS)Hazard Statement (Inferred)Mechanism of Action
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1][4]The primary amine protonates upon contact with skin moisture, creating a localized high-pH hydroxide attack on lipid bilayers.[1]
Serious Eye Damage H318: Causes serious eye damage.[1][3][5]Amines saponify eye tissue immediately.[1] Irreversible damage can occur in <10 seconds.[1]
STOT - Single Exposure H335: May cause respiratory irritation.[1][2][5]Inhalation of dust/aerosol irritates mucous membranes due to alkalinity.[1]
Sensitization Suspected: Skin/Respiratory sensitizer.[1]Pyrazole moieties can act as haptens, potentially triggering immune responses after repeated exposure.

The PPE Matrix: Specification & Causality

Standard lab coats and latex gloves are insufficient.

A. Hand Protection (The "Double-Barrier" Protocol)

Why: Aliphatic amines can permeate thin nitrile rubber.[1] The alcohol group increases solubility in lipid-like glove materials.[1]

LayerMaterial SpecificationOperational Logic
Inner Layer Nitrile (4 mil / 0.10 mm) Acts as a second skin.[1] If the outer glove breaches, this layer buys you the 30 seconds needed to reach a sink.
Outer Layer High-Grade Nitrile (Min. 8 mil) or Neoprene Do not use Latex. Latex degrades rapidly against amines.[1] Thicker nitrile provides >480 min breakthrough time for solid handling.[1]
Spill Cleanup Laminate (Silver Shield/4H) If dissolving in organic solvents (DCM/MeOH), nitrile offers zero protection against the solvated amine.[1] Use laminate gloves for spills.[1]
B. Eye & Face Protection

Why: The pH of this amine means that "flushing with water" is less effective than preventing contact.[1] Alkali burns penetrate deeper than acid burns.[1]

  • Requirement: Chemical Splash Goggles (Indirect Vent or Ventless).[1]

  • Prohibited: Safety glasses with side shields (Liquid/dust can bypass shields).[1]

  • Supplement: Face shield required if working with volumes >100 mg or if the compound is in solution.[1]

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.[1]

  • Secondary Control: If weighing outside a hood (not recommended), use an N95 (particulate) and organic vapor cartridge respirator, as amines have low odor thresholds but high toxicity.

Operational Protocol: Cradle-to-Grave Handling

Step 1: Pre-Operational Check (The "Buddy System")
  • Self-Check: Verify glove integrity (inflate with air to check for pinholes).[1]

  • Neutralizer Prep: Have a saturated solution of Citric Acid or dilute Acetic Acid nearby for surface decontamination (NOT for skin).[1]

Step 2: Weighing & Transfer[1]
  • Static Control: Use an antistatic gun on the weighing boat. Charged amine dust is "sticky" and flies easily.[1]

  • The "Taco" Method: Crease weighing paper deeply.[1] Avoid spatulas that generate static; use stainless steel or PTFE-coated tools.[1]

  • Solvation: Dissolve the solid immediately upon transfer.[1] Do not leave dry powder exposed in the hood.[1]

Step 3: Reaction Setup[7]
  • Incompatibility: Avoid contact with strong oxidizers (peroxides) and acid chlorides.[1] The reaction with acid chlorides is highly exothermic; add the acid chloride dropwise to the cooled amine solution.[1]

Step 4: Waste Disposal[3][6]
  • Classification: Basic Organic Waste (pH > 10).[1]

  • Segregation: NEVER mix with acidic waste streams (e.g., waste generated from workups with HCl). This generates heat and pressure, risking container rupture.

  • Labeling: Clearly mark "Contains Pyrazole Amine - Corrosive."[1]

Visual Workflow: Decision Logic

This diagram outlines the critical decision points for handling this specific compound.

HandlingProtocol Start Start: Receive Material Risk Risk Assessment: Amine + Pyrazole Start->Risk Form Physical State? Risk->Form Solid Solid/Powder Form->Solid Dry Solution Solution (Organic) Form->Solution Dissolved PPE_Solid PPE: Double Nitrile + Goggles Solid->PPE_Solid PPE_Sol PPE: Laminate Gloves + Face Shield Solution->PPE_Sol Hood Engineering Control: Fume Hood Required PPE_Solid->Hood PPE_Sol->Hood Action Perform Synthesis Hood->Action Waste Disposal: Alkaline Waste Stream Action->Waste

Figure 1: Operational workflow for handling this compound, emphasizing PPE changes based on physical state.

Emergency Response (The "Golden Minute")

Scenario A: Skin Contact

  • Immediate Action: Do not wipe. Wiping drives the amine into the pores.[1]

  • Flush: Rinse with copious water for 15 minutes .

  • Neutralize? NO. Never neutralize amine burns on skin with acid; the heat of neutralization causes thermal burns on top of chemical burns.

Scenario B: Eye Exposure

  • Force Open: The eyelid will spasm shut.[1] You must force it open.[1]

  • Irrigate: Use an eyewash station for minimum 20 minutes .

  • Medical: Transport to ER immediately. Ophthalmology consult is mandatory for amine exposure.[1]

References

  • PubChem. (n.d.).[1] 1-amino-3-pyrazol-1-ylpropan-2-ol (Compound CID 16782636).[1][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Guidance on the Application of the CLP Criteria (Guidance on pH and Corrosivity). Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.